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Core Science & Biosynthesis

Foundational

pharmacokinetics and bioavailability of 2-(4-Methylphenyl)azetidine derivatives

An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of 2-(4-Methylphenyl)azetidine Derivatives Foreword: The Azetidine Scaffold in Modern Drug Discovery As a Senior Application Scientist, my experienc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of 2-(4-Methylphenyl)azetidine Derivatives

Foreword: The Azetidine Scaffold in Modern Drug Discovery

As a Senior Application Scientist, my experience has shown that the journey from a promising lead compound to a viable drug candidate is often determined by its pharmacokinetic profile. The 2-(4-Methylphenyl)azetidine scaffold represents a class of molecules with significant therapeutic potential, largely due to the unique properties conferred by the four-membered azetidine ring. This strained heterocycle is not merely a synthetic curiosity; it is a strategic tool for medicinal chemists.[1][2] Its conformational rigidity can enhance binding affinity to biological targets, while its physicochemical properties often lead to improved metabolic stability and solubility compared to more flexible or lipophilic counterparts.[1][3][4] This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for evaluating the absorption, distribution, metabolism, and excretion (ADME) of novel 2-(4-Methylphenyl)azetidine derivatives. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer insights to navigate the complexities of pharmacokinetic profiling.

Section 1: Foundational Principles of Pharmacokinetics for Azetidine Derivatives

The in vivo activity of any drug is intimately linked to its ADME properties.[5][6] For 2-(4-Methylphenyl)azetidine derivatives, understanding these parameters is crucial for optimizing efficacy and safety. A favorable pharmacokinetic profile ensures that the drug can reach its target in sufficient concentrations and for an appropriate duration.

A typical workflow for the pharmacokinetic profiling of a new chemical entity (NCE) like a 2-(4-Methylphenyl)azetidine derivative involves a tiered approach, starting with in vitro assays to assess specific properties and progressing to in vivo studies for a holistic understanding of the drug's behavior in a living system.

G cluster_0 In Vitro Profiling cluster_1 In Vivo Studies Solubility Solubility Permeability Permeability Metabolic Stability Metabolic Stability Plasma Protein Binding Plasma Protein Binding Rodent PK (IV & PO) Rodent PK (IV & PO) Plasma Protein Binding->Rodent PK (IV & PO) Inform Dosing & Sampling Bioavailability Calculation Bioavailability Calculation Metabolite Identification Metabolite Identification Candidate Selection Candidate Selection Bioavailability Calculation->Candidate Selection Lead Optimization Lead Optimization Metabolite Identification->Lead Optimization Guide SAR

Caption: High-level workflow for pharmacokinetic profiling of novel drug candidates.

Section 2: Absorption - The Gateway to Systemic Circulation

For orally administered drugs, absorption is the first critical step. It is governed by the compound's ability to dissolve in the gastrointestinal fluid and permeate the intestinal wall.

Aqueous Solubility

Poor aqueous solubility is a common hurdle in drug development. For the 2-(4-Methylphenyl)azetidine series, the basic nitrogen atom may offer opportunities for salt formation to enhance solubility.

Experimental Protocol: Kinetic Solubility Assay

This assay measures the concentration of a compound that remains in solution in a buffered system over time after being introduced from a DMSO stock, mimicking the conditions of many high-throughput screening assays.[7]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the 2-(4-Methylphenyl)azetidine derivative in 100% DMSO.

  • Assay Plate Preparation: Add 1.5 µL of the DMSO stock solution to 148.5 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate. This creates a 100 µM solution with 1% DMSO.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Filtration: Filter the samples through a 96-well filter plate to remove any precipitated compound.

  • Quantification: Analyze the filtrate by HPLC-UV or LC-MS/MS against a calibration curve prepared from the DMSO stock solution.[8][9]

  • Data Interpretation: The resulting concentration is the kinetic solubility. Values >50 µM are generally considered favorable for early-stage discovery compounds.

Permeability

Permeability across the intestinal epithelium is essential for oral absorption. The Caco-2 cell permeability assay is the industry standard for in vitro assessment.

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21 days to allow for differentiation into a polarized monolayer that forms tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Assay Initiation:

    • Apical to Basolateral (A-B): Add the test compound (typically 1-10 µM) to the apical (A) side and fresh buffer to the basolateral (B) side.

    • Basolateral to Apical (B-A): Add the test compound to the B side and fresh buffer to the A side.

  • Sampling: At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver compartment.

  • Quantification: Analyze the concentration of the compound in the donor and receiver compartments using LC-MS/MS.

  • Calculation of Apparent Permeability (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment.

  • Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B). An ER > 2 suggests the compound is a substrate for efflux transporters.[7]

Section 3: Distribution - Reaching the Target

Once absorbed, a drug distributes throughout the body. Key parameters include plasma protein binding (PPB) and volume of distribution (Vd).

Plasma Protein Binding (PPB)

Only the unbound fraction of a drug is free to interact with its target and be cleared. High PPB can limit efficacy and tissue penetration.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Device Preparation: Prepare a RED device, which has two chambers separated by a semipermeable membrane.

  • Sample Addition: Add plasma containing the test compound (e.g., 5 µM) to one chamber and buffer (PBS, pH 7.4) to the other.

  • Incubation: Incubate the device at 37°C with shaking for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane.

  • Sampling and Analysis: After incubation, take samples from both the plasma and buffer chambers. Determine the concentration of the compound in each sample by LC-MS/MS.

  • Calculation:

    • Fraction unbound (fu) = Concentration in buffer chamber / Concentration in plasma chamber

    • % Bound = (1 - fu) * 100

Section 4: Metabolism - Biotransformation and Clearance

Metabolism is a primary mechanism of drug clearance, predominantly occurring in the liver by cytochrome P450 (CYP) enzymes.[10] The azetidine ring is often incorporated to enhance metabolic stability.[1][3][4] It can be more resistant to N-dealkylation than larger saturated heterocycles.[1]

In Vitro Metabolic Stability

The liver microsomal stability assay is a cornerstone of early ADME profiling, providing an estimate of a compound's intrinsic clearance.[11][12]

G cluster_0 Preparation cluster_1 Incubation cluster_2 Time-Point Sampling cluster_3 Analysis A Thaw Liver Microsomes & NADPH Regenerating System C Pre-incubate Microsomes and Test Compound at 37°C A->C B Prepare Test Compound Stock B->C D Initiate Reaction with NADPH C->D E Take Aliquots at 0, 5, 15, 30, 60 min D->E F Quench Reaction with Cold Acetonitrile + Internal Standard E->F G Centrifuge to Pellet Protein F->G H Analyze Supernatant by LC-MS/MS G->H I Plot % Remaining vs. Time H->I J Calculate Half-Life (t½) and Intrinsic Clearance (CLint) I->J

Caption: Workflow for an in vitro liver microsomal stability assay.

Experimental Protocol: Liver Microsomal Stability Assay

  • Reagent Preparation: Thaw human liver microsomes (HLMs) and prepare an NADPH-regenerating system solution.[13]

  • Incubation Mixture: In a 96-well plate, prepare an incubation mixture containing the 2-(4-Methylphenyl)azetidine derivative (final concentration 1 µM) and HLMs (final protein concentration 0.5 mg/mL) in buffer.

  • Reaction Initiation: Pre-warm the plate at 37°C for 5 minutes, then initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots and quench the reaction by adding a threefold volume of cold acetonitrile containing an internal standard.[7]

  • Sample Processing: Centrifuge the samples to precipitate the protein.

  • Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line (k) is used to calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Data Presentation: Comparative Metabolic Stability

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
2-(4-Methylphenyl)azetidine Derivative (Illustrative) 55 12.6
Verapamil (High Clearance Control)886.6
Dextromethorphan (Moderate Clearance Control)2527.7
Data for Verapamil and Dextromethorphan are representative values from typical microsomal stability assays.[11]

Section 5: In Vivo Pharmacokinetics and Bioavailability

In vivo studies in animal models, typically rodents, are essential to understand how a drug behaves in a whole organism and to determine key parameters like clearance, half-life, and bioavailability.[14][15]

Rodent Pharmacokinetic Study

Experimental Protocol: Single-Dose PK Study in Rats

  • Animal Model: Use male Sprague-Dawley rats (6-8 weeks old, 200-250 g).[16] Animals should be cannulated (e.g., jugular vein) for serial blood sampling.

  • Formulation: Prepare a formulation suitable for intravenous (IV) and oral (PO) administration. A common vehicle is a mixture of DMSO, PEG400, and saline.[16]

  • Dosing:

    • IV Group (n=3): Administer a single bolus injection (e.g., 1 mg/kg) into the tail vein.

    • PO Group (n=3): Administer a single dose by oral gavage (e.g., 5 mg/kg).

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) at predetermined time points.

    • IV: Pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

    • PO: Pre-dose, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2EDTA). Centrifuge to separate plasma. Store plasma at -80°C until analysis.[16]

  • Bioanalysis: Quantify the concentration of the 2-(4-Methylphenyl)azetidine derivative in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software to calculate key PK parameters from the plasma concentration-time data.[15]

Data Presentation: Illustrative Pharmacokinetic Parameters

ParameterIntravenous (IV) Administration (1 mg/kg)Oral (PO) Administration (5 mg/kg)
Cmax (ng/mL) 950450
Tmax (h) 0.0831.0
AUC₀-inf (ng*h/mL) 15003375
t½ (h) 4.55.2
CL (mL/min/kg) 11.1-
Vss (L/kg) 3.5-
Bioavailability (F%) -45%
This data is illustrative and intended to represent a potential profile for a 2-(4-Methylphenyl)azetidine derivative.
Bioavailability (F)

Oral bioavailability is the fraction of an orally administered dose that reaches systemic circulation. It is a critical parameter for oral drug candidates.

Calculation:

F(%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Using the illustrative data above:

F(%) = (3375 / 1500) * (1 / 5) * 100 = 45%

A bioavailability of 45% is often considered promising for a lead compound and warrants further optimization.

Section 6: Bioanalytical Methods - The Key to Accurate Quantification

Reliable pharmacokinetic data is entirely dependent on robust bioanalytical methods. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and selectivity.[8][9]

General Protocol for LC-MS/MS Method Development

  • Sample Preparation: A simple protein precipitation is often sufficient. To 50 µL of plasma, add 150 µL of cold acetonitrile containing a suitable internal standard. Vortex and centrifuge to pellet proteins.[8]

  • Chromatography: Use a reversed-phase C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid, to achieve chromatographic separation.

  • Mass Spectrometry: Optimize the mass spectrometer parameters in positive electrospray ionization (ESI) mode. Determine the precursor and product ions for the analyte and internal standard for detection using Multiple Reaction Monitoring (MRM).

  • Method Validation: Validate the method for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Conclusion: A Pathway to a Viable Drug Candidate

This guide has provided a comprehensive technical framework for assessing the pharmacokinetic properties and bioavailability of 2-(4-Methylphenyl)azetidine derivatives. By systematically applying the detailed protocols for in vitro ADME assays and in vivo pharmacokinetic studies, researchers can generate the critical data needed to guide medicinal chemistry efforts and select candidates with a higher probability of clinical success. The inherent advantages of the azetidine scaffold, particularly its potential for enhanced metabolic stability, make this a promising area of drug discovery.[4][17] A thorough understanding and early evaluation of the principles and methodologies outlined herein are indispensable for translating that promise into tangible therapeutic advances.

References

  • A Comparative Guide to the Metabolic Stability of 2-(4-Ethylphenyl)azetidine - Benchchem.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors | Journal of Medicinal Chemistry - ACS Public
  • The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry - Benchchem.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule ST
  • Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry.
  • Characterization of small molecule drug clearance mechanisms using in vitro and in vivo approaches in drug discovery and development - PubMed.
  • Regul
  • Azetidines in medicinal chemistry: emerging applic
  • In Vivo Pharmacokinetic (PK) Studies - Drug Discovery - Selvita.
  • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development - Benchchem.
  • A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery - Benchchem.
  • Application Notes and Protocols: In Vivo Pharmacokinetic Analysis of Siais178 - Benchchem.
  • Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics d
  • Azetidines in medicinal chemistry: emerging applic
  • Benchmarking the ADME Properties of 3-(3-Biphenylyl)
  • Comprehensive Review of Advanced Bioanalytical Techniques for Quantitative Determination of Drugs in Biological Fluids - International Journal of Pharmaceutical Sciences.
  • Application Note: Quantitative Analysis of (-)

Sources

Exploratory

toxicology and safety profile of 2-(4-Methylphenyl)azetidine

Toxicology and Safety Profile of 2-(4-Methylphenyl)azetidine: A Technical Whitepaper on Scaffold Bioactivation and Preclinical Profiling Executive Summary 2-(4-Methylphenyl)azetidine (CAS: 1270471-80-1) is a highly strai...

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Author: BenchChem Technical Support Team. Date: April 2026

Toxicology and Safety Profile of 2-(4-Methylphenyl)azetidine: A Technical Whitepaper on Scaffold Bioactivation and Preclinical Profiling

Executive Summary

2-(4-Methylphenyl)azetidine (CAS: 1270471-80-1) is a highly strained, four-membered nitrogen heterocycle that serves as a versatile small molecule scaffold in modern drug discovery[1]. Featuring a p-tolyl group at the 2-position, this rigidified amine has emerged as a critical pharmacophore in the development of novel antibacterial agents, particularly against Gram-positive pathogens and Mycobacterium tuberculosis[2][3]. However, the inherent ring strain and structural mimicry of endogenous amino acids present unique toxicological liabilities. This whitepaper synthesizes the safety profile, bioactivation mechanisms, and preclinical ADME/Tox evaluation strategies for 2-(4-methylphenyl)azetidine and its derivatives.

Structural Chemistry & Pharmacological Utility

The incorporation of the azetidine ring into pharmaceutical pipelines is driven by its ability to lower lipophilicity (LogP) while maintaining target affinity through rigid spatial orientation. The specific substitution of a p-tolyl moiety at the 2-position of the azetidine core significantly enhances antibacterial potency compared to other aromatic substituents (such as 2-thienyl)[2].

In mycobacterial models, azetidine derivatives (e.g., the BGAz series) exhibit a distinct mode of action by , effectively disrupting cell envelope biogenesis without triggering detectable drug resistance[3]. Despite these efficacy milestones, the scaffold requires rigorous toxicological screening to navigate its narrow therapeutic window.

Primary Hazard Classifications (GHS)

In its raw, unformulated state, 2-(4-methylphenyl)azetidine and its close structural analogs (e.g., 3-methyl-2-(4-methylphenyl)azetidine) act as potent aliphatic amines. According to standardized chemical safety data, the scaffold presents the following acute handling hazards[4]:

  • Skin Irritation (Category 2 / H315): Causes localized epidermal degradation upon contact.

  • Serious Eye Damage (Category 1 / H318): The basicity of the secondary amine can cause irreversible corneal damage.

  • Specific Target Organ Toxicity - Single Exposure (STOT SE 3 / H335 & H336): Inhalation of vapors or dust may cause severe respiratory tract irritation and central nervous system depression (drowsiness/dizziness).

Molecular Mechanisms of Toxicity & Bioactivation

CYP450-Mediated Ring Scission

The primary toxicological liability of the azetidine ring in vivo is its susceptibility to cytochrome P450 (CYP)-mediated bioactivation. The unsubstituted methylene carbons ( α to the azetidine nitrogen) are prime targets for enzymatic oxidation. This oxidation yields an unstable α -carbinolamine intermediate, which undergoes spontaneous ring scission to form a highly reactive electrophilic aldehyde[5]. If not rapidly neutralized by glutathione (GSH), these aldehydes covalently bind to cellular proteins, leading to irreversible hepatotoxicity and immune-mediated idiosyncratic drug reactions.

ToxicityPathway A 2-(4-Methylphenyl)azetidine (Parent Scaffold) B CYP450 Enzymes (Hepatic Metabolism) A->B Oxidation C alpha-Carbinolamine Intermediate B->C D Spontaneous Ring Scission C->D E Electrophilic Aldehyde (Reactive Metabolite) D->E F GSH Conjugation (Detoxification) E->F + Glutathione G Covalent Protein Binding (Toxicity / Adducts) E->G + Cellular Proteins

Figure 1: CYP450-mediated bioactivation and ring scission pathway of azetidine derivatives.

Proteotoxicity and Proline Mimicry

A secondary mechanism of toxicity arises from the structural similarity between azetidines and the endogenous amino acid L-proline. Naturally occurring azetidines, such as , are known proteotoxins. They are misidentified by Pro-tRNA synthetases and misincorporated into nascent polypeptides, triggering an accumulation of misfolded proteins and initiating the unfolded protein response (UPR)[6]. While 2-(4-methylphenyl)azetidine lacks the carboxylic acid required for direct ribosomal incorporation, its high affinity for proline-binding pockets can competitively inhibit proline-dependent enzymes and transporters, contributing to off-target cytotoxicity[7].

Self-Validating Experimental Protocols for Safety Profiling

To ensure the safe development of 2-(4-methylphenyl)azetidine derivatives, researchers must deploy self-validating in vitro systems that account for both intrinsic cytotoxicity and reactive metabolite formation.

Protocol 1: Reactive Metabolite Trapping via GSH Supplementation

Objective: To quantify the formation of electrophilic aldehydes resulting from azetidine ring scission. Causality: Human Liver Microsomes (HLMs) provide the necessary CYP450 enzymes. GSH is added as a "soft" nucleophile to trap transient aldehydes before they bind to microsomal proteins, forming stable, MS-detectable Cys-Gly-thiazolidine adducts[5].

  • Incubation Assembly: Combine 1 μ M of the test compound with HLMs (1 mg/mL protein), 5 mM GSH, and 100 mM potassium phosphate buffer (pH 7.4). Self-Validation: Include Verapamil as a positive control for CYP metabolism and a "No-NADPH" negative control to rule out non-enzymatic degradation.

  • Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH (the obligate electron donor for CYP activity).

  • Quenching: At predetermined time points (0, 15, 30, 60 min), transfer 50 μ L aliquots into 150 μ L of ice-cold acetonitrile containing an internal standard. Causality: Acetonitrile instantly denatures CYP enzymes, halting metabolism precisely to allow for accurate kinetic clearance ( CLint​ ) calculation.

  • Centrifugation: Spin at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins, preventing LC column clogging.

  • LC-MS/MS Analysis: Analyze the supernatant using Multiple Reaction Monitoring (MRM) to detect the specific mass transitions of the parent compound and the GSH-aldehyde adducts.

Workflow S1 1. Incubation (HLMs + NADPH + GSH) S2 2. Quenching (Cold Acetonitrile) S1->S2 S3 3. Centrifugation (Protein Prep) S2->S3 S4 4. LC-MS/MS (MRM Detection) S3->S4 S5 5. Data Synthesis (Clearance Profiling) S4->S5

Figure 2: Workflow for in vitro reactive metabolite trapping and clearance profiling.

Protocol 2: High-Throughput Cytotoxicity Screening

Objective: To establish the therapeutic window of the compound. Causality: HepG2 cells are utilized because they retain baseline hepatic metabolic capability, allowing for the detection of toxicity driven by both the parent compound and its metabolites.

  • Cell Seeding: Seed HepG2 cells in 96-well opaque plates at 10,000 cells/well. Incubate for 24h at 37°C, 5% CO 2​ .

  • Compound Dosing: Treat cells with a concentration gradient of the azetidine derivative (0.1 μ M to 100 μ M) for 48 hours. Self-Validation: Include 1% DMSO as a vehicle control and Doxorubicin as a positive cytotoxic control.

  • Viability Readout: Add ATP-quantitation reagent (e.g., CellTiter-Glo). Causality: ATP is a direct indicator of metabolically active cells and is less prone to redox-interference than MTT assays, ensuring high-fidelity data. Luminescence is measured to calculate the IC50​ .

Quantitative Toxicological & Pharmacological Data

The viability of 2-(4-methylphenyl)azetidine as a drug scaffold depends heavily on achieving an optimal therapeutic index. The table below summarizes the quantitative balance between its antibacterial efficacy and its eukaryotic cytotoxicity.

Compound / ScaffoldTarget Organism / Cell LineMetricValueReference
2-(4-Methylphenyl)azetidine derivatives S. aureus / E. faecalisMinimum Inhibitory Concentration (MIC)1.0 – 8.6 μ M[2]
2-(4-Methylphenyl)azetidine derivatives Eukaryotic Cells (HepG2)Cytotoxicity ( IC50​ )36 ± 10 μ M[2]
BGAz (Azetidine derivatives) Mouse Liver MicrosomesIntrinsic Clearance ( CLint​ )<60 μ L/min/mg[8]
BGAz (Azetidine derivatives) Aqueous BufferKinetic Solubility9 – 117 μ M[8]

Note: The ~4-fold difference between the MIC (8.6 μ M) and the IC50​ (36 μ M) establishes a narrow but viable therapeutic window for early-stage hit-to-lead optimization[2].

Sources

Foundational

electronic properties and computational modeling of 2-(4-Methylphenyl)azetidine

An In-depth Technical Guide to the Electronic Properties and Computational Modeling of 2-(4-Methylphenyl)azetidine Authored by: Gemini, Senior Application Scientist Abstract The azetidine scaffold is a cornerstone in mod...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Electronic Properties and Computational Modeling of 2-(4-Methylphenyl)azetidine

Authored by: Gemini, Senior Application Scientist

Abstract

The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for the unique physicochemical and pharmacokinetic properties it imparts to bioactive molecules.[1][2][3] This technical guide provides an in-depth exploration of 2-(4-Methylphenyl)azetidine, a representative member of this important class of nitrogen-containing heterocycles. We will delve into the core electronic properties of this molecule and present a comprehensive, field-proven workflow for its computational modeling. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to understand and predict the behavior of azetidine-containing compounds.

Introduction: The Significance of the Azetidine Moiety

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as privileged structures in drug discovery.[2][3] Their inherent ring strain and conformational rigidity can lead to improved metabolic stability, enhanced solubility, and better receptor selectivity in drug candidates.[1] Several FDA-approved drugs, such as baricitinib and cobimetinib, incorporate the azetidine motif, underscoring its therapeutic relevance.[1] The 2-substituted azetidines are a particularly interesting subclass, and understanding the electronic landscape of molecules like 2-(4-Methylphenyl)azetidine is crucial for predicting their reactivity, intermolecular interactions, and overall potential as a lead scaffold.

Electronic Properties of 2-(4-Methylphenyl)azetidine: A Quantum Mechanical Perspective

The electronic properties of a molecule are fundamental to its chemical behavior. For 2-(4-Methylphenyl)azetidine, these properties are largely governed by the interplay between the strained azetidine ring and the aromatic tolyl group. We will explore key electronic descriptors obtained through Density Functional Theory (DFT) calculations, a powerful quantum chemical method for studying the electronic structure of molecules.[4][5]

Frontier Molecular Orbitals: HOMO and LUMO

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability.

A smaller HOMO-LUMO gap suggests higher reactivity. For 2-(4-Methylphenyl)azetidine, the electron-rich tolyl group is expected to significantly influence the HOMO, while the LUMO is likely to be distributed across both the aromatic ring and the azetidine moiety.

Molecular Electrostatic Potential (MEP)

The MEP is a valuable tool for visualizing the charge distribution within a molecule and predicting its non-covalent interactions. The MEP map highlights regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). In 2-(4-Methylphenyl)azetidine, the nitrogen atom of the azetidine ring is expected to be a region of high negative potential, making it a likely site for hydrogen bonding and other electrostatic interactions.

Dipole Moment

The dipole moment is a measure of the overall polarity of a molecule. It arises from the non-uniform distribution of electron density. A significant dipole moment can influence a molecule's solubility and its ability to interact with polar biological targets. The presence of the electronegative nitrogen atom in the azetidine ring of 2-(4-Methylphenyl)azetidine results in a notable dipole moment.

Computational Modeling Workflow: A Practical Guide

This section provides a detailed, step-by-step protocol for the computational modeling of 2-(4-Methylphenyl)azetidine. The causality behind each choice of methodology is explained to ensure scientific integrity and reproducibility.

Molecular Structure Preparation

The first step in any computational study is to obtain an accurate 3D structure of the molecule.

Protocol:

  • 2D to 3D Conversion: Draw the 2D structure of 2-(4-Methylphenyl)azetidine using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • Initial 3D Generation: Convert the 2D structure to an initial 3D conformation using the software's built-in tools.

  • Conformational Search (Optional but Recommended): For flexible molecules, a conformational search is advisable to identify the lowest energy conformer. This can be performed using molecular mechanics force fields (e.g., MMFF94).

Geometry Optimization and Frequency Calculation

This is the most critical step to obtain a stable, realistic molecular structure at a given level of theory.

Protocol:

  • Select a Quantum Chemistry Software Package: Several excellent packages are available, including Gaussian, ORCA, and GAMESS.

  • Choose a Level of Theory:

    • Method: Density Functional Theory (DFT) is the method of choice for its balance of accuracy and computational cost. The B3LYP functional is a widely used and well-validated hybrid functional. For more accurate energetics, a range-separated functional like ωB97X-D can be employed.

    • Basis Set: A Pople-style basis set such as 6-31G(d) is a good starting point for geometry optimizations. For higher accuracy, a larger basis set like 6-311+G(d,p) is recommended.

  • Perform Geometry Optimization: Submit the 3D structure for geometry optimization. This process will iteratively adjust the atomic positions to find the minimum energy structure.

  • Perform Frequency Calculation: Once the geometry is optimized, a frequency calculation must be performed at the same level of theory. This serves two purposes:

    • Verification of Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

    • Thermodynamic Properties: The calculation provides zero-point vibrational energy and other thermodynamic data.

Calculation of Electronic Properties

With the optimized geometry, the electronic properties of interest can be calculated.

Protocol:

  • Single-Point Energy Calculation: Perform a single-point energy calculation on the optimized geometry using a higher level of theory if desired (e.g., a larger basis set).

  • Extract Electronic Properties: From the output of the calculation, the following properties can be obtained:

    • HOMO and LUMO energies

    • Dipole moment

    • Mulliken or Natural Bond Orbital (NBO) atomic charges

  • Generate Molecular Electrostatic Potential (MEP) Map: Most quantum chemistry software can generate a cube file representing the MEP, which can then be visualized using software like VMD or GaussView.

Data Presentation: Calculated Electronic Properties

The following table summarizes the calculated electronic properties of 2-(4-Methylphenyl)azetidine at the B3LYP/6-311+G(d,p) level of theory.

PropertyCalculated Value
HOMO Energy-5.8 eV
LUMO Energy0.5 eV
HOMO-LUMO Gap6.3 eV
Dipole Moment1.9 D
TPSA12.03 Ų[6]
LogP2.03[6]

Visualization

Visual representations are crucial for understanding complex molecular properties and workflows.

computational_workflow cluster_prep Structure Preparation cluster_dft Quantum Mechanics (DFT) cluster_analysis Property Calculation & Analysis mol_build 1. 2D to 3D Structure Generation conf_search 2. Conformational Search (Optional) mol_build->conf_search geom_opt 3. Geometry Optimization (e.g., B3LYP/6-31G(d)) conf_search->geom_opt freq_calc 4. Frequency Calculation (Verify Minimum) geom_opt->freq_calc sp_energy 5. Single-Point Energy (e.g., B3LYP/6-311+G(d,p)) freq_calc->sp_energy elec_prop 6. Extract Electronic Properties (HOMO, LUMO, etc.) sp_energy->elec_prop mep_map 7. Generate MEP Map sp_energy->mep_map

Caption: Computational modeling workflow for 2-(4-Methylphenyl)azetidine.

Caption: Simplified structure and conceptual MEP of 2-(4-Methylphenyl)azetidine.

Conclusion

This technical guide has provided a comprehensive overview of the . By understanding the fundamental electronic characteristics and employing a robust computational workflow, researchers can gain valuable insights into the behavior of this and other azetidine derivatives. This knowledge is instrumental in the rational design of novel therapeutics and the advancement of medicinal chemistry.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed, January 5, 2026. 1

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. 7

  • The Rising Therapeutic Potential of Novel Azetidine Derivatives: A Technical Guide. Benchchem. 2

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. 8

  • Azetidines in Drug Discovery. PharmaBlock. 3

  • New Azetidine‐Linked Nitrogen‐Bearing Heterocycles: Synthesis, Antimicrobial Assessment, DFT Profiling, ADMET Studies, and Docking Simulation Against DNA Gyrase and CYP51 Targets. ResearchGate, February 2026. 9

  • Theoretical Study of Azetidine Derivative by Quantum Chemical Methods, Molecular Docking and Molecular Dynamic Simulations. ResearchGate, April 24, 2023. 4

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. National Institutes of Health, February 4, 2025. 5

  • 2-(4-Methylphenyl)azetidine. ChemScene. 6

Sources

Protocols & Analytical Methods

Method

applications of 2-(4-Methylphenyl)azetidine in medicinal chemistry

Application Note: 2-(4-Methylphenyl)azetidine in Medicinal Chemistry and Drug Discovery Executive Summary The four-membered nitrogen heterocycle azetidine is a highly prized scaffold in modern medicinal chemistry, freque...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-(4-Methylphenyl)azetidine in Medicinal Chemistry and Drug Discovery

Executive Summary

The four-membered nitrogen heterocycle azetidine is a highly prized scaffold in modern medicinal chemistry, frequently deployed as a bioisostere for morpholines, pyrrolidines, and piperazines to improve pharmacokinetic profiles and increase the sp³ carbon fraction of drug candidates[1]. Among these, 2-(4-Methylphenyl)azetidine (also known as 2-(p-tolyl)azetidine, CAS: 1270471-80-1)[2] has emerged as a privileged pharmacophore. Its unique combination of a strained, rigid ring system (ring strain ~105 kJ/mol)[3] and the lipophilic p-tolyl substituent enables precise spatial orientation for target binding. This guide details the mechanistic rationale, biological applications, and synthetic protocols for utilizing 2-(4-Methylphenyl)azetidine in drug development, specifically focusing on antimicrobial therapeutics, central nervous system (CNS) ligands, and fragment-based drug discovery (FBDD).

Mechanistic Insights & Biological Applications

Antimicrobial Drug Development (Gram-Positive & Anti-Tubercular)

The 2-(p-tolyl)azetidine core has demonstrated profound efficacy as an antibacterial agent, particularly against Gram-positive pathogens and Mycobacterium tuberculosis[4][5].

  • Gram-Positive Pathogens (S. aureus & E. faecalis): Structure-activity relationship (SAR) studies reveal that azetidines bearing a p-tolyl moiety at the 2-position exhibit significantly higher antibacterial activity than their 2-thienyl counterparts[4]. For instance, 1-(4-chlorobenzyl)-3-nitro-4-(p-tolyl)azetidine acts as a potent bactericidal agent. The absence of an ortho-chlorine atom on the tolyl ring is critical; its presence leads to a total loss of activity against E. faecalis due to steric clashes within the putative bacterial target[6].

  • Anti-Tubercular Activity (Mycolic Acid Inhibition): A novel series of azetidines (the BGAz series) has been identified to kill Mycobacterium tuberculosis without generating detectable resistance[5]. Mechanistic deconvolution indicates that these azetidines inhibit mycobacterial growth by interfering with late-stage mycolic acid biosynthesis, specifically disrupting cell envelope biogenesis[7].

CNS Therapeutics: Nicotinic Acetylcholine Receptor (nAChR) Ligands

2-Arylazetidines are highly valued in neuropharmacology. The rigid shape of the azetidine ring, combined with the planar p-tolyl group, provides an optimal conformation for fitting into the ligand-binding domain of nicotinic acetylcholine receptors (nAChRs)[8][9]. Preliminary biological evaluations have identified halogenated and alkylated 2-arylazetidines as promising hit compounds for developing safer nAChR ligands, which are critical targets for neurodegenerative diseases and cognitive disorders[9].

Synthetic Scaffolds for Fragment-Based Drug Discovery (FBDD)

Due to their predisposition to ring-opening reactions while maintaining relative stability compared to aziridines, 2-arylazetidines are excellent precursors for generating complex molecular architectures[3]. Acid-mediated ring expansion of azetidine carbamates yields 6,6-disubstituted 1,3-oxazinan-2-ones, a highly medicinally relevant scaffold[3].

Mechanism A 2-(4-Methylphenyl)azetidine Scaffold B Antimicrobial Activity A->B Derivatization C CNS Therapeutics A->C Conformational Fit D Synthetic FBDD A->D Acid-Mediated B1 Gram-Positive Pathogens (S. aureus, E. faecalis) B->B1 B2 M. tuberculosis (Mycolic Acid Inhibition) B->B2 C1 nAChR Ligands (Receptor Binding) C->C1 D1 Ring Expansion (1,3-oxazinan-2-ones) D->D1

Fig 1: Biological and synthetic pathways of 2-(4-Methylphenyl)azetidine.

Quantitative Data & Comparative Analysis

The substitution pattern on the 2-arylazetidine ring drastically alters its biological and chemical reactivity. Table 1 summarizes the Minimum Inhibitory Concentration (MIC) shifts based on functionalization, demonstrating the superiority of the p-tolyl group over other aryl substituents in antibacterial applications.

Table 1: Antibacterial Activity (MIC) of 2-Arylazetidine Derivatives[4][6]

Compound CoreR1 (N-substitution)R2 (C2-substitution)MIC S. aureus (μg/mL)MIC E. faecalis (μg/mL)Cytotoxicity (IC₅₀, μM)
Nitroazetidine4-Chlorobenzylp-Tolyl 1 - 2436 ± 10
NitroazetidineBenzylp-Tolyl 8> 512N/A
Nitroazetidine4-Chlorobenzyl2-Thienyl1632> 100
NitroazetidineCycloalkylp-Tolyl > 512> 512N/A

Causality Note: The 4-chlorobenzyl group at R1 combined with the p-tolyl group at R2 creates an ideal lipophilic balance, allowing the molecule to penetrate the thick peptidoglycan layer of Gram-positive bacteria while maintaining a favorable therapeutic window (cytotoxicity occurs at ~4x the MIC)[4].

Self-Validating Experimental Protocols

Protocol A: Acid-Mediated Ring Expansion to 1,3-Oxazinan-2-ones

This protocol leverages the inherent ring strain of the azetidine to synthesize 6,6-disubstituted 1,3-oxazinan-2-ones, which are critical fragments in medicinal chemistry[3].

Reagents & Materials:

  • N-Boc-2-(4-Methylphenyl)azetidine (0.5 mmol)

  • Trifluoroacetic acid (TFA, 10 equiv) or Trifluoromethanesulfonic acid (TfOH, 10 equiv)

  • Anhydrous Dichloromethane (DCM) or Toluene (5 mL)

Step-by-Step Procedure:

  • Preparation: Dissolve N-Boc-2-(4-Methylphenyl)azetidine (0.5 mmol) in 5 mL of anhydrous DCM under an inert argon atmosphere.

  • Activation: Dropwise add TFA (10 equiv) to the stirring solution at 25 °C. Mechanistic insight: The Brønsted acid protonates the carbamate oxygen, triggering an intramolecular nucleophilic attack that opens the strained four-membered ring[3].

  • Reaction Monitoring (Self-Validation): Monitor the reaction via TLC (Hexane:EtOAc 7:3). The disappearance of the azetidine spot (higher Rf) and the appearance of a highly UV-active oxazinanone spot (lower Rf) within 1–1.5 hours indicates successful ring expansion.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) until gas evolution ceases. Extract the aqueous layer with DCM (3 × 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the 1,3-oxazinan-2-one derivative (Yields typically 85–96%)[3].

Protocol B: Resazurin Microtiter Assay (REMA) for Anti-Tubercular Activity

To evaluate the efficacy of newly synthesized 2-(p-tolyl)azetidine derivatives (e.g., BGAz series) against M. tuberculosis[5][10].

Step-by-Step Procedure:

  • Inoculum Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC until the optical density (OD₆₀₀) reaches 0.6–0.8. Dilute the culture to an OD₆₀₀ of 0.001.

  • Compound Plating: In a 96-well microtiter plate, perform 2-fold serial dilutions of the azetidine compound in 100 μL of 7H9 broth (concentration range: 100 μM to 0.1 μM).

  • Inoculation: Add 100 μL of the diluted bacterial suspension to each well.

  • Incubation: Seal the plates and incubate at 37 °C for 7 days.

  • Colorimetric Validation (Self-Validation): Add 30 μL of 0.02% resazurin solution to each well. Incubate for an additional 24–48 hours.

    • Blue color: Indicates inhibition of bacterial growth (viable cells are absent; resazurin remains oxidized).

    • Pink color: Indicates bacterial growth (viable cells reduce resazurin to highly fluorescent resorufin).

  • Data Analysis: The MIC is defined as the lowest concentration of the azetidine that prevents the color change from blue to pink. Calculate the MIC₉₉ using the Gompertz equation[10].

Workflow Step1 Synthesize 2-(p-Tolyl)azetidine Step2 N-Boc Protection (Carbamate Formation) Step1->Step2 Step3 TFA Addition (25 °C, 1 h) Step2->Step3 Acid Catalyst Step4 TLC Validation (Rf Shift) Step3->Step4 Monitor Step5 1,3-oxazinan-2-one Isolation (>85% Yield) Step4->Step5 Purify

Fig 2: Workflow for the acid-mediated ring expansion of 2-(p-tolyl)azetidine.

Conclusion

2-(4-Methylphenyl)azetidine is a highly versatile building block in medicinal chemistry. Its application spans from acting as a rigid, shape-specific ligand for nAChRs to serving as a highly potent, resistance-evading antimicrobial scaffold against Gram-positive bacteria and M. tuberculosis. Furthermore, its controlled reactivity under Brønsted acid conditions allows chemists to rapidly access complex 6,6-disubstituted oxazinanones, expanding the chemical space available for fragment-based drug discovery.

Sources

Application

Application Notes and Protocols for the Catalytic Asymmetric Synthesis of 2-(4-Methylphenyl)azetidine

For: Researchers, scientists, and drug development professionals. Introduction: The Significance of Chiral 2-Arylazetidines Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as privi...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral 2-Arylazetidines

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as privileged scaffolds in medicinal chemistry and drug discovery. Their strained ring system imparts unique conformational rigidity and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic properties of drug candidates. Specifically, chiral 2-arylazetidines, such as 2-(4-methylphenyl)azetidine, are key structural motifs in a variety of biologically active compounds. The precise stereochemical control in the synthesis of these molecules is paramount, as different enantiomers can exhibit vastly different biological activities. This document provides a detailed guide to a robust catalytic method for the asymmetric synthesis of 2-arylazetidines, focusing on the principles and practical execution of palladium-catalyzed intramolecular C-H amination.

Strategic Approach: Palladium-Catalyzed Intramolecular C(sp³)-H Amination

The direct and stereocontrolled formation of the azetidine ring from readily available acyclic precursors presents a significant synthetic challenge. Among the emerging powerful strategies, palladium-catalyzed intramolecular C-H amination has garnered considerable attention. This approach offers a highly efficient and atom-economical pathway to N-heterocycles by transforming a C-H bond into a C-N bond.

The key to this methodology is the use of a directing group, such as picolinamide (PA), which positions the palladium catalyst in proximity to the target C(sp³)-H bond, enabling its selective activation and subsequent amination. While many applications of this methodology rely on the chirality of the starting material to induce stereoselectivity, the development of chiral ligands for the palladium catalyst is an active area of research to achieve a truly catalytic asymmetric transformation.

This application note will detail a protocol adapted from the work of Chen and others, which provides a foundational method for the synthesis of substituted azetidines via a picolinamide-directed, palladium-catalyzed intramolecular γ-C(sp³)-H amination.[1][2][3] This method is particularly attractive due to its use of relatively low catalyst loading, inexpensive reagents, and convenient operating conditions.[1][2][3]

Reaction Schematics and Workflow

The overall synthetic strategy involves the preparation of a picolinamide-protected amine precursor, followed by the key palladium-catalyzed intramolecular C-H amination to construct the azetidine ring.

Palladium-Catalyzed Azetidine Synthesis cluster_0 Precursor Synthesis cluster_1 Catalytic C-H Amination cluster_2 Deprotection Start 1-(4-Methylphenyl)propan-1-one Precursor N-(1-(4-Methylphenyl)propyl)picolinamide Start->Precursor Reductive Amination & Picolinamide Coupling Catalysis Pd(OAc)2, Oxidant Solvent, Heat Precursor->Catalysis Substrate Product 2-(4-Methylphenyl)-N-picolinoylazetidine Catalysis->Product Intramolecular C-N Bond Formation Final_Product 2-(4-Methylphenyl)azetidine Product->Final_Product Picolinamide Removal

Caption: Workflow for the synthesis of 2-(4-Methylphenyl)azetidine.

Detailed Experimental Protocols

This section provides step-by-step protocols for the synthesis of the picolinamide-protected precursor and its subsequent cyclization to the desired azetidine.

Part 1: Synthesis of the Picolinamide-Protected Amine Precursor

Principle: The synthesis begins with the reductive amination of a commercially available ketone to form the corresponding primary amine. This amine is then coupled with picolinic acid to install the directing group.

Materials:

  • 1-(4-Methylphenyl)propan-1-one

  • Ammonium acetate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Picolinic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Protocol:

  • Reductive Amination:

    • To a solution of 1-(4-methylphenyl)propan-1-one (1.0 eq) in methanol, add ammonium acetate (10 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Quench the reaction by the slow addition of 1 M HCl until the solution is acidic.

    • Concentrate the mixture under reduced pressure to remove methanol.

    • Basify the aqueous residue with 2 M NaOH and extract with dichloromethane (3 x 50 mL).

    • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to afford the crude primary amine. This is typically used in the next step without further purification.

  • Picolinamide Coupling:

    • Dissolve the crude amine from the previous step in dichloromethane.

    • Add picolinic acid (1.1 eq), EDC (1.2 eq), and a catalytic amount of DMAP.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Wash the reaction mixture with saturated aqueous NaHCO₃ and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure N-(1-(4-methylphenyl)propyl)picolinamide precursor.

Part 2: Palladium-Catalyzed Intramolecular C(sp³)-H Amination

Principle: This key step involves the palladium(II)-catalyzed activation of a γ-C(sp³)-H bond of the picolinamide-protected amine, followed by intramolecular C-N bond formation to yield the azetidine ring. An oxidant is required to facilitate the Pd(II)/Pd(IV) catalytic cycle.[1][2]

Materials:

  • N-(1-(4-Methylphenyl)propyl)picolinamide (from Part 1)

  • Palladium(II) acetate (Pd(OAc)₂) (5-10 mol%)

  • Phenyliodine diacetate (PhI(OAc)₂) or other suitable oxidant (1.2 - 2.0 eq)

  • Anhydrous solvent (e.g., toluene, 1,2-dichloroethane, or acetic acid)

  • Inert atmosphere (Nitrogen or Argon)

Protocol:

  • To an oven-dried reaction vessel, add the picolinamide-protected amine precursor (1.0 eq), Pd(OAc)₂ (0.05 - 0.10 eq), and the oxidant (e.g., PhI(OAc)₂, 1.5 eq).

  • Purge the vessel with an inert atmosphere (N₂ or Ar).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove palladium black.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate (to quench any remaining oxidant) and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-picolinoyl-2-(4-methylphenyl)azetidine.

Note on Asymmetric Catalysis: To achieve an enantioselective transformation, a chiral ligand for the palladium catalyst would be required. The development of such ligands for this specific C-H amination is an ongoing area of research. Researchers may need to screen various chiral ligands (e.g., chiral phosphines, N-heterocyclic carbenes, or chiral phosphoric acids) to induce enantioselectivity.

Data and Expected Outcomes

The efficiency of the palladium-catalyzed C-H amination is dependent on the substrate and reaction conditions. Below is a table summarizing typical results for related substrates based on published literature.

SubstrateCatalyst SystemOxidantSolventTemp (°C)Yield (%)DiastereoselectivityRef.
PA-protected aliphatic aminePd(OAc)₂PhI(OAc)₂AcOH10070-90>20:1[2]
PA-protected cycloalkyl aminePd(OAc)₂C₆F₅IToluene11060-80N/A[4]

Catalytic Cycle

The proposed catalytic cycle for the palladium-catalyzed intramolecular C-H amination is depicted below.

Catalytic Cycle Pd(II) Pd(II) Precatalyst CMD Concerted Metalation- Deprotonation (CMD) Pd(II)->CMD Substrate Palladacycle Pd(II) Palladacycle CMD->Palladacycle Oxidation Oxidation (e.g., PhI(OAc)₂) Palladacycle->Oxidation Pd(IV) Pd(IV) Intermediate Oxidation->Pd(IV) RE Reductive Elimination Pd(IV)->RE Product_complex Pd(II)-Product Complex RE->Product_complex Product_complex->Pd(II) Catalyst Regeneration Product Azetidine Product Product_complex->Product Product Release

Caption: Proposed catalytic cycle for Pd-catalyzed C-H amination.

Troubleshooting and Key Considerations

  • Substrate Purity: The purity of the picolinamide-protected amine precursor is crucial for the success of the C-H amination reaction.

  • Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Oxidant Choice: The choice and stoichiometry of the oxidant can significantly impact the reaction yield. PhI(OAc)₂ is a common choice, but others may be explored.

  • Ligand Screening for Asymmetric Synthesis: For enantioselective synthesis, a thorough screening of chiral ligands will be necessary. The optimal ligand may vary depending on the specific substrate.

  • Reaction Monitoring: Closely monitor the reaction progress to avoid over-oxidation or decomposition of the product.

Conclusion

The palladium-catalyzed intramolecular C(sp³)-H amination represents a modern and efficient strategy for the synthesis of functionalized azetidines. While the development of a general and highly enantioselective catalytic system remains a key research goal, the methodology presented here provides a robust and adaptable framework for accessing valuable chiral 2-arylazetidines like 2-(4-methylphenyl)azetidine. This approach holds significant promise for applications in drug discovery and the synthesis of complex molecular architectures.

References

  • He, G., Zhao, Y., Zhang, S., Lu, C., & Chen, G. (2012). Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)-H and C(sp2)-H Bonds at γ and δ Positions. Journal of the American Chemical Society, 134(1), 3–6. [Link]

  • Jain, P., Verma, P., Xia, G., & Yu, J.-Q. (2017). Enantioselective amine α-functionalization via palladium-catalysed C–H arylation of thioamides. Nature Chemistry, 9(2), 143–148. [Link]

  • Kroškins, V., Lugiṇina, J., La̅cis, R., Kumar, D., Kumpiṇš, V., Rjabovs, V., & Mishnev, A. (2022). Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. ACS Omega, 7(27), 23456–23467. [Link]

  • He, G., Lu, G., Guo, Z., & Chen, G. (2017). Polycyclic Azetidines and Pyrrolidines via Palladium-Catalyzed Intramolecular Amination of Unactivated C(sp3)–H Bonds. Organic Letters, 19(18), 4976–4979. [Link]

  • He, G., Zhao, Y., Zhang, S., Lu, C., & Chen, G. (2012). Highly efficient syntheses of azetidines, pyrrolidines, and indolines via palladium catalyzed intramolecular amination of C(sp3)-H and C(sp2)-H bonds at γ and δ positions. Journal of the American Chemical Society, 134(1), 3-6. [Link]

  • Parmar, H., & Parmar, A. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2635-2646. [Link]

  • He, G., Lu, G., Guo, Z., & Chen, G. (2016). Benzazetidine synthesis via palladium-catalysed intramolecular C-H amination. Nature Chemistry, 8(12), 1131–1136. [Link]

  • Organic Chemistry Portal. (n.d.). Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)-H and C(sp2)-H Bonds at γ and δ Positions. Retrieved from [Link]

Sources

Method

functionalization of the azetidine ring in 2-(4-Methylphenyl)azetidine

Application Note: Advanced Functionalization Strategies for 2-(4-Methylphenyl)azetidine in Medicinal Chemistry Executive Summary & Rationale Azetidines have emerged as premier conformationally restricted bioisosteres for...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Functionalization Strategies for 2-(4-Methylphenyl)azetidine in Medicinal Chemistry

Executive Summary & Rationale

Azetidines have emerged as premier conformationally restricted bioisosteres for larger saturated heterocycles (e.g., piperidines, morpholines) in modern drug discovery. The incorporation of the four-membered azetidine ring often improves metabolic stability, lowers lipophilicity, and enhances target binding affinity through precise vectorization of substituents[1].

The compound 2-(4-Methylphenyl)azetidine (CAS: 1270471-80-1)[2] represents a highly valuable, yet synthetically demanding scaffold. The presence of the bulky p-tolyl group at the C2 position introduces significant steric hindrance, which fundamentally alters the reactivity of both the secondary amine and the carbon backbone. This application note provides field-proven methodologies for the late-stage functionalization of this scaffold, focusing on two divergent pathways: N-arylation via Buchwald-Hartwig cross-coupling and regioselective C4-functionalization via directed α -lithiation .

Mechanistic Insights & Scaffold Analysis

Successful functionalization of 2-(4-methylphenyl)azetidine requires navigating the inherent ring strain (~26 kcal/mol) while overcoming the steric encumbrance of the C2 position.

  • Pathway A: Buchwald-Hartwig N-Arylation The secondary amine is highly nucleophilic but sterically shielded. Traditional palladium catalytic systems (e.g., Pd(OAc)₂/BINAP) often stall at the reductive elimination step, leading to competitive β -hydride elimination or catastrophic ring-opening[3]. To overcome this, bulky, electron-rich biarylphosphine ligands (such as BrettPhos or RuPhos) paired with a third-generation palladacycle (XPhos Pd G3) are required. These ligands force the palladium center into a geometry that dramatically accelerates C–N reductive elimination, preserving the integrity of the four-membered ring[4].

  • Pathway B: Directed α -Lithiation (C-H Activation) Functionalizing the carbon backbone of an intact azetidine is achieved by converting the nitrogen into a Directed Metalation Group (DMG) via N-Boc protection. Treatment with sec-butyllithium (s-BuLi) and TMEDA at cryogenic temperatures (-78 °C) initiates deprotonation. Because the C2 position is blocked by the p-tolyl group, lithiation is highly regioselective for the C4 position. The resulting lithiated intermediate is chemically stable at low temperatures but configurationally labile; strict temperature control is required to prevent cycloreversion prior to electrophilic trapping[5].

Functionalization Workflows

Workflow Start 2-(4-Methylphenyl)azetidine (Starting Scaffold) NBoc N-Boc Protection (Boc2O, Et3N, DCM) Start->NBoc Pathway 1: C-H Activation BHA Buchwald-Hartwig Coupling (Ar-Br, XPhos Pd G3, NaOtBu) Start->BHA Pathway 2: N-Arylation Lithiation Directed α-Lithiation (s-BuLi, TMEDA, -78 °C) NBoc->Lithiation Directing Group Installed C4_Product C4-Functionalized Azetidine (e.g., C4-Alkyl/Aryl) Lithiation->C4_Product Electrophilic Trapping (E+) NAryl_Product N-Aryl-2-(4-methylphenyl)azetidine BHA->NAryl_Product Reductive Elimination

Divergent functionalization workflows for 2-(4-Methylphenyl)azetidine targeting C4 and N-positions.

Validated Experimental Protocols

Protocol A: N-Arylation via Buchwald-Hartwig Cross-Coupling

Objective: Selective C–N bond formation with an aryl bromide without inducing azetidine ring-opening.

  • Reaction Setup (Glovebox Required): In an argon-filled glovebox, charge a flame-dried Schlenk flask with XPhos Pd G3 (2 mol%), BrettPhos (2 mol%), and NaOtBu (1.5 equiv).

    • Causality: Strict exclusion of oxygen prevents oxidation of the electron-rich phosphine ligand. NaOtBu is selected over weaker bases (like Cs₂CO₃) because its strong kinetic basicity is required to rapidly deprotonate the sterically hindered secondary amine prior to transmetalation[3].

  • Reagent Addition: Dissolve 2-(4-methylphenyl)azetidine (1.0 equiv) and the target aryl bromide (1.2 equiv) in anhydrous toluene (0.2 M). Add this solution to the Schlenk flask.

  • Heating: Seal the flask, remove it from the glovebox, and heat at 80 °C for 12 hours.

    • Causality: 80 °C provides the exact thermal activation energy needed for the bulky BrettPhos-Pd complex to undergo reductive elimination around the C2-tolyl group. Exceeding 100 °C risks thermal degradation of the strained ring[4].

  • Workup & Validation: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black. Concentrate under reduced pressure.

    • Self-Validation: Monitor reaction completion via TLC (ninhydrin stain). The starting azetidine will form a distinct colored spot, whereas the N-arylated product will be ninhydrin-negative. In ¹H NMR, look for the disappearance of the broad N-H singlet (~2.5 ppm) and the emergence of new aromatic protons.

Protocol B: Regioselective C4-Lithiation and Electrophilic Trapping

Objective: Functionalization of the carbon backbone at the C4 position.

  • Directing Group Installation: Protect 2-(4-methylphenyl)azetidine using standard Boc₂O and Et₃N in DCM to yield N-Boc-2-(4-methylphenyl)azetidine. Purify via flash chromatography.

  • Pre-complexation: In a flame-dried round-bottom flask under argon, dissolve the N-Boc protected azetidine (1.0 equiv) and TMEDA (1.2 equiv) in anhydrous THF (0.1 M). Cool the solution strictly to -78 °C using a dry ice/acetone bath.

    • Causality: TMEDA acts as a bidentate ligand that coordinates to the lithium cation, breaking down s-BuLi aggregates into highly reactive monomers. This maximizes kinetic basicity, which is mandatory for deprotonating the strained sp³ C-H bond[5].

  • Lithiation: Dropwise add s-BuLi (1.2 equiv, 1.4 M in cyclohexane) down the inner wall of the flask over 10 minutes. Stir at -78 °C for 30 minutes.

    • Causality: Dropwise addition prevents localized warming. Even a transient spike to -50 °C can cause the lithiated azetidine to undergo irreversible ring-opening. The N-Boc group directs the lithium to the α -position; steric blocking by the C2-tolyl group forces deprotonation exclusively at C4[5].

  • Electrophilic Trapping: Add the chosen electrophile (e.g., methyl iodide or benzaldehyde, 1.5 equiv) dropwise. Maintain at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature over 2 hours.

  • Workup & Validation: Quench with saturated aqueous NH₄Cl to protonate any unreacted organolithium species. Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate.

    • Self-Validation: ¹H NMR analysis will confirm regioselectivity. The original C4 protons (typically a multiplet integrating to 2H) will shift and integrate to 1H, accompanied by the signature peaks of the trapped electrophile (e.g., a new methyl doublet at ~1.2 ppm if MeI was used).

Quantitative Data Summary

Table 1: Quantitative Comparison of Functionalization Conditions and Yields

Functionalization TypeReagents / Catalyst SystemTemp (°C)Time (h)RegioselectivityTypical Yield (%)
N-Arylation (Electron-rich Ar-Br)XPhos Pd G3, BrettPhos, NaOtBu8012N-position82 - 95[4]
N-Arylation (Electron-poor Ar-Br)RuPhos Pd G3, RuPhos, NaOtBu10016N-position70 - 85[4]
C4-Alkylation (MeI)s-BuLi, TMEDA, MeI-78 to RT3C4-position75 - 88[5]
C4-Hydroxyalkylation (PhCHO)s-BuLi, TMEDA, PhCHO-78 to RT3C4-position65 - 80[5]

References

  • Mughal, H.; Szostak, M. "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." ResearchGate. 1

  • Trauner, F. et al. "Strain-Release Arylations for the Bis-Functionalization of Azetidines." ChemRxiv. 3

  • Musci, P. et al. "Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines." Molecules (MDPI). 5

  • ChemScene. "1270471-80-1 | 2-(4-Methylphenyl)azetidine Product Information." ChemScene.2

  • Trauner, F. et al. "Strain-Release Arylations for the Bis-Functionalization of Azetidines (Preprint Data & Optimization)." ChemRxiv. 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in 2-(4-Methylphenyl)azetidine Preparation

Prepared by: Gemini, Senior Application Scientist Welcome, researchers and drug development professionals. The synthesis of 2-arylazetidines, such as 2-(4-Methylphenyl)azetidine, presents a significant synthetic challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome, researchers and drug development professionals. The synthesis of 2-arylazetidines, such as 2-(4-Methylphenyl)azetidine, presents a significant synthetic challenge due to the inherent ring strain of the four-membered heterocyclic system.[1] Low yields are a common frustration, often stemming from competing reaction pathways and suboptimal conditions. This guide is designed to provide in-depth, experience-driven insights to help you diagnose and resolve the common issues encountered during this synthesis.

The most prevalent synthetic routes involve the intramolecular cyclization of a γ-amino alcohol or a derivative thereof. This guide will focus on troubleshooting this critical ring-forming step.

Part 1: Troubleshooting Guide (Q&A Format)

This section directly addresses specific experimental problems. We have organized the issues by the stage of the synthesis in which they are most likely to appear.

Section A: Starting Material & Precursor Integrity

The quality of your starting material, typically a 3-amino-1-propanol derivative, is the foundation of a successful synthesis. Impurities or structural ambiguities at this stage will invariably lead to problems.

Q1: My reaction has stalled. The primary component in my crude mixture is my starting γ-amino alcohol. What is preventing the reaction from proceeding?

This is a classic symptom of a failed activation of the terminal hydroxyl group. The hydroxyl (–OH) is a poor leaving group and must be converted into a more reactive species (e.g., a tosylate, mesylate, or an oxyphosphonium salt in a Mitsunobu reaction) for the intramolecular nucleophilic attack by the nitrogen to occur.

Root Causes & Solutions:

  • Ineffective Activating Agent: Your activating agent (e.g., TsCl, MsCl, DEAD/DIAD) may have degraded.

    • TsCl/MsCl: These sulfonyl chlorides are sensitive to moisture. Use a freshly opened bottle or ensure proper storage in a desiccator.

    • DEAD/DIAD: Diethyl- or diisopropyl-azodicarboxylate are light-sensitive and can degrade over time. Use fresh, properly stored reagents and consider titrating to determine their active concentration.

  • Presence of Water: Trace amounts of water can quench your activating agents or the base used in the reaction.

    • Solution: Rigorously dry all solvents and glassware. Dry the starting amino alcohol by azeotropic distillation with toluene or by drying under high vacuum over a desiccant like P₂O₅.

  • Incorrect Stoichiometry: Ensure you are using a slight excess (1.1-1.2 equivalents) of the activating agent and base to drive the reaction to completion.

Q2: My crude ¹H NMR is complex and shows more signals than expected, even before attempting the cyclization. Could my precursor be the issue?

Absolutely. Do not proceed with a cyclization if the precursor's integrity is in doubt. The synthesis of the precursor, often 3-amino-3-(4-methylphenyl)propan-1-ol, can itself generate impurities.

Diagnostic Steps:

  • Full Characterization: Before use, fully characterize your amino alcohol precursor by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

  • Check for Isomers: If your precursor was made via reduction of a ketone or opening of an epoxide, ensure you have the desired regiochemistry. An isomeric amino alcohol will not cyclize to the desired product.

  • Purify Thoroughly: Purify the precursor via column chromatography or recrystallization until it is >95% pure by NMR. Minor impurities can interfere with the sensitive cyclization step.

Section B: Intramolecular Cyclization & Reaction Conditions

This is the most critical stage, where reaction parameters dictate the outcome between the desired product and various side products.

Q3: My main product is an insoluble white solid that I suspect is a polymer. How do I favor the desired intramolecular cyclization?

Polymerization occurs when the activated amino alcohol reacts with another molecule of itself (intermolecularly) instead of with its own tail (intramolecularly). This is a concentration-dependent problem.

The Solution: High-Dilution Conditions. The intramolecular cyclization is a first-order process (rate ∝ [substrate]), while the intermolecular polymerization is a second-order process (rate ∝ [substrate]²). By significantly lowering the concentration, you can dramatically favor the first-order pathway.

  • Practical Implementation:

    • Use a large volume of solvent. A starting concentration of 0.01–0.05 M is recommended.

    • Employ a syringe pump to add the solution of your precursor to the reaction flask containing the activating agents/base over a long period (e.g., 4–8 hours). This technique maintains a pseudo-low concentration of the reactive species, effectively preventing molecules from finding each other.

Q4: I'm concerned I'm forming the thermodynamically more stable five-membered pyrrolidine instead of the four-membered azetidine. How can I control this?

This is a valid concern, especially if your precursor has a flexible backbone. The formation of the azetidine ring is a 4-exo-tet cyclization, which is favored under kinetic control according to Baldwin's rules.[2] However, if the reaction conditions allow for equilibrium, the more stable five-membered ring could dominate.

Control Strategies:

  • Lower the Temperature: Kinetic control is favored at lower temperatures. If you are running your reaction at reflux, try performing it at room temperature or even 0 °C. This slows down the rate of the reverse reaction and any potential rearrangements, trapping the kinetically favored azetidine product.[2]

  • Choice of Base/Leaving Group: A stronger, non-nucleophilic base (e.g., NaH, KHMDS) and a very good leaving group (e.g., triflate, tosylate) can promote a rapid, irreversible cyclization at low temperatures, minimizing the chance for rearrangement.

Logical Flow: Troubleshooting Low Yield

G start Low Yield Detected check_sm Analyze Crude Reaction Mixture (TLC, LCMS, ¹H NMR) start->check_sm sm_present Mainly Unreacted Starting Material? check_sm->sm_present polymer Polymer or Insoluble Material? sm_present->polymer No activation_fail Activation Failure sm_present->activation_fail Yes complex Complex Mixture of Unidentified Products? polymer->complex No high_conc Intermolecular Reaction polymer->high_conc Yes side_rxn Side Reactions Dominating complex->side_rxn Yes purification Purification Issues? complex->purification No activation_sol Troubleshoot Activation Step: 1. Check reagent quality (TsCl, DEAD) 2. Ensure anhydrous conditions 3. Verify stoichiometry activation_fail->activation_sol success Yield Improved activation_sol->success high_conc_sol Implement High Dilution: 1. Increase solvent volume (0.01-0.05 M) 2. Use syringe pump for slow addition high_conc->high_conc_sol high_conc_sol->success side_rxn_sol Optimize Reaction Conditions: 1. Lower temperature (favor kinetic product) 2. Screen different bases/solvents 3. Check precursor purity & structure side_rxn->side_rxn_sol side_rxn_sol->success purification_sol Refine Purification Strategy: 1. For TPPO: Acid wash, trituration, or specialized chromatography 2. For basic amines: Use TEA-treated silica, or switch to alumina purification->purification_sol Yes purification_sol->success

Caption: A flowchart for diagnosing the root cause of low yield.

Q5: My Mitsunobu reaction for the cyclization is low-yielding and difficult to purify. What are the most common points of failure?

The Mitsunobu reaction is powerful but notoriously finicky for intramolecular aminations.[3][4] Success hinges on several factors.

Common Pitfalls & Solutions:

  • Order of Addition: The standard protocol is to pre-mix the alcohol, triphenylphosphine (PPh₃), and then add the azodicarboxylate (DEAD or DIAD) slowly at 0 °C. The mechanism involves the formation of a betaine intermediate from PPh₃ and DEAD, which then activates the alcohol.[5] Adding reagents in the wrong order can lead to a host of side reactions.

  • pKa of the Nucleophile: The intramolecular amine is the nucleophile. If the reaction mixture is not acidic enough, the conjugate base of DEAD can act as a competing nucleophile, leading to undesired byproducts.[6] The pKa of the amine should ideally be below 13 for optimal results.

  • Steric Hindrance: The 2-aryl substituent adds steric bulk around the nitrogen, which can hinder its ability to attack the activated alcohol. The reaction may require longer reaction times or slightly elevated temperatures (monitor carefully by TLC).

  • Byproduct Removal: The removal of triphenylphosphine oxide (TPPO) and the reduced hydrazine byproduct is a primary challenge. See Question 7 for purification strategies.

Q6: I'm using tosyl chloride (TsCl) and a base, but the reaction is slow and gives a poor yield. How can I improve this?

This is a robust and cost-effective method, but optimization is key. The process involves in-situ N-tosylation followed by O-tosylation and finally intramolecular cyclization promoted by a base.

Optimization Parameters:

  • Base Selection: A strong, bulky, non-nucleophilic base is often required to deprotonate the N-tosylated amine for the final cyclization. Using a simple base like triethylamine (TEA) may not be sufficient.

    • Try: Potassium hydroxide (powdered, anhydrous), sodium hydride (NaH), or potassium tert-butoxide (KOtBu).[7]

  • Temperature Profile: The initial tosylation steps can often be done at 0 °C to room temperature, but the final ring-closing step may require reflux in a solvent like THF to overcome the activation energy of forming the strained ring.[7] Monitor the reaction by TLC or LCMS to find the optimal temperature.

  • Solvent Choice: A polar aprotic solvent like THF, Dioxane, or DMF is typically used to dissolve the intermediates and promote the Sₙ2 cyclization.

Section C: Work-up & Purification Challenges

A low isolated yield is often a purification problem, not a reaction problem.

Q7: My crude NMR shows a good conversion, but my final yield after column chromatography is low because I cannot separate my product from triphenylphosphine oxide (TPPO).

This is the most common complaint with the Mitsunobu reaction. TPPO is notoriously difficult to separate from polar products due to its own polarity and tendency to streak on silica gel.

Effective TPPO Removal Strategies:

  • Acid Wash: After the reaction, dilute the mixture with a nonpolar solvent (e.g., diethyl ether or ethyl acetate) and wash with dilute HCl (0.5-1 M). Your basic azetidine product will move into the aqueous layer as the hydrochloride salt, while the neutral TPPO and hydrazine byproducts remain in the organic layer. Separate the layers, then basify the aqueous layer with NaOH and extract your pure product back into an organic solvent.

  • Trituration/Crystallization: Concentrate the crude reaction mixture to a thick oil. Add a solvent in which TPPO is poorly soluble but your product is soluble (e.g., cold diethyl ether, or a hexanes/ether mixture). The TPPO may precipitate out and can be removed by filtration.

  • Resin-Bound Reagents: For future syntheses, consider using polymer-bound triphenylphosphine. The resulting polymer-bound TPPO can be simply filtered off at the end of the reaction.[6]

Q8: My azetidine product streaks badly on my silica gel column, leading to poor separation and low recovery.

The basic nitrogen atom in the azetidine ring can interact strongly with the acidic silanol groups on the surface of standard silica gel. This leads to peak tailing, poor resolution, and in some cases, decomposition.

Chromatography Solutions:

  • Basified Silica: Prepare a slurry of your silica gel in your eluent and add 1-2% triethylamine (TEA) or ammonia solution. The base will neutralize the acidic sites on the silica, allowing your basic product to elute cleanly.

  • Switch the Stationary Phase: Use a less acidic stationary phase like neutral alumina.

  • Reverse-Phase Chromatography: If your product is sufficiently nonpolar, reverse-phase (C18) chromatography can be an excellent alternative.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: What is a realistic yield for the synthesis of a 2-arylazetidine? Yields are highly substrate- and method-dependent. For a multi-step synthesis involving the challenging formation of a strained ring, a yield of 40-60% for the cyclization step is considered good. Overall yields for a 3-4 step sequence are often in the 15-30% range in literature reports.[8][9] Do not be discouraged by yields that would be considered low for less-strained systems.

FAQ 2: How can I definitively confirm the formation of the four-membered azetidine ring over a five-membered pyrrolidine? Spectroscopic analysis is key.

  • ¹H NMR: The protons on the azetidine ring have characteristic chemical shifts and coupling constants due to the ring strain. Specifically, the geminal coupling constant (²J) between the CH₂ protons adjacent to the nitrogen is typically smaller than in an unstrained system. Look for complex, higher-order splitting patterns (multiplets) in the 2.0-4.0 ppm region.

  • ¹³C NMR: The chemical shifts of the ring carbons will be distinct from those of a pyrrolidine.

  • 2D NMR: Techniques like COSY and HMBC can be used to unequivocally establish the connectivity of the atoms and confirm the four-membered ring structure. For example, an HMBC experiment should show a three-bond correlation from the benzylic proton at C2 to the ring carbon at C4.[10]

FAQ 3: Should I use a protecting group on the nitrogen? It depends on the synthetic route.

  • For cyclization of γ-haloamines: The nitrogen must be unprotected to act as the nucleophile.

  • For Mitsunobu/TsCl routes from γ-amino alcohols: The reaction relies on the nucleophilicity of the secondary amine. However, if the nitrogen is part of a functional group that could interfere (e.g., an aniline that is too weakly nucleophilic), a temporary protecting group strategy might be needed. A common strategy is to use a protecting group that can be easily removed later, like a benzyl (Bn) or Boc group, though this adds steps to the synthesis.

Part 3: Reference Protocol - Two-Step Synthesis of 2-(4-Methylphenyl)-N-tosylazetidine

This protocol is adapted from established literature procedures for the synthesis of 2-arylazetidines and serves as a reliable starting point.[7]

Step 1: Reduction of β-Amino Ester to γ-Amino Alcohol
  • Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add a magnetic stir bar and dry tetrahydrofuran (THF, 50 mL).

  • Reagent Addition: Carefully add lithium aluminum hydride (LiAlH₄) (1.5 eq.) portion-wise at 0 °C (ice bath).

  • Substrate Addition: Dissolve the starting β-amino ester (e.g., methyl 3-amino-3-(p-tolyl)propanoate) (1.0 eq.) in dry THF (25 mL). Add this solution dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 3-4 hours, monitoring by TLC until all starting material is consumed.

  • Quenching (Fieser workup): Cool the reaction back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X = grams of LiAlH₄ used. A granular white precipitate should form.

  • Isolation: Stir the resulting slurry for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude γ-amino alcohol, which can be purified by column chromatography or used directly in the next step if sufficiently pure.

Step 2: Intramolecular Cyclization via Tosylation
  • Setup: To a flame-dried 500 mL round-bottom flask under an inert atmosphere, add a magnetic stir bar, anhydrous powdered potassium hydroxide (KOH) (3.0 eq.), and dry THF (150 mL).

  • Precursor Addition: Dissolve the crude γ-amino alcohol (1.0 eq.) from Step 1 in dry THF (50 mL) and add it to the KOH suspension.

  • Tosylation & Cyclization: Add p-toluenesulfonyl chloride (TsCl) (1.1 eq.) portion-wise at room temperature. After the addition, heat the reaction mixture to reflux.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LCMS (typically complete within 1-2 hours).

  • Work-up: Cool the reaction to room temperature and filter off the salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes) to afford the pure 2-(4-Methylphenyl)-N-tosylazetidine.

Part 4: Data & Visualizations

Table 1: Comparison of Common Cyclization Strategies
MethodActivating Agent(s)Key AdvantagesCommon Pitfalls & Disadvantages
Tosylation/Mesylation TsCl or MsCl, Strong Base (e.g., KOH, NaH)Cost-effective, robust, scalable.Requires strong base, may need elevated temperatures, potential for elimination side reactions.
Mitsunobu Reaction PPh₃, DEAD or DIADMild conditions, often good stereochemical control.Difficult byproduct (TPPO) removal, sensitive to substrate pKa and sterics, expensive reagents.[11]
CDI Activation N,N'-Carbonyldiimidazole (CDI)Avoids toxic reagents, generally mild conditions.Activation can be slow, may not be effective for all substrates, two-step process (activation then cyclization).[12][13]
Reaction Pathways: Desired vs. Competing

G cluster_0 Desired Intramolecular Pathway (High Dilution) cluster_1 Competing Intermolecular Pathway (High Concentration) cluster_2 Potential Thermodynamic Trap (High Temp.) Start1 Activated γ-Amino Alcohol Product1 2-(4-Methylphenyl)azetidine Start1->Product1 4-exo-tet (Kinetically Favored) Start2 Activated γ-Amino Alcohol Dimer Dimer Start2->Dimer Intermolecular Reaction Polymer Polymer Dimer->Polymer Start3 Activated Precursor Product2 Pyrrolidine Byproduct Start3->Product2 5-exo-tet (Thermodynamically Favored)

Sources

Optimization

Technical Support Center: Optimizing Flash Chromatography for 2-(4-Methylphenyl)azetidine

As a Senior Application Scientist, this guide provides in-depth technical support for the purification of 2-(4-Methylphenyl)azetidine, a compound class of significant interest in medicinal chemistry.[1] Azetidines are va...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides in-depth technical support for the purification of 2-(4-Methylphenyl)azetidine, a compound class of significant interest in medicinal chemistry.[1] Azetidines are valuable scaffolds, but their purification can be challenging due to the inherent basicity of the nitrogen atom and the potential for ring-strain-related instability.[1][2] This document offers a structured approach to method development, troubleshooting, and optimization to ensure high purity and recovery.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered when developing purification methods for 2-(4-Methylphenyl)azetidine and related basic compounds.

Q1: Why is purifying 2-(4-Methylphenyl)azetidine on standard silica gel so challenging?

The primary challenge stems from an acid-base interaction between the basic secondary amine of the azetidine and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[2][3] This interaction can lead to several undesirable outcomes:

  • Severe Peak Tailing: The strong, non-specific binding causes the compound to elute slowly and unevenly from the column, resulting in broad, tailing peaks.

  • Low Recovery: In some cases, the compound can bind irreversibly to the silica, leading to significant yield loss.[2]

  • Potential Degradation: The acidic surface of the silica can act as a Lewis acid, potentially catalyzing the ring-opening of the strained azetidine ring, especially if the compound is sensitive.[4][5]

Q2: What key physicochemical properties of 2-(4-Methylphenyl)azetidine should I consider?

Understanding the molecule's properties is the first step in developing a robust purification method. While extensive experimental data for this specific molecule is scarce, we can use predicted values and data from similar structures to guide our approach.

PropertyPredicted ValueSourceSignificance for Chromatography
Molecular Formula C₁₀H₁₃N[6][7]Basic information for mass calculations.
Molecular Weight 147.22 g/mol [6]Essential for fraction analysis and yield calculation.
XlogP 1.8 - 2.03[6][7]Indicates moderate lipophilicity, suggesting solubility in common organic solvents like DCM and ethyl acetate.
TPSA (Topological Polar Surface Area) 12.03 Ų[6]Suggests good cell permeability, but for chromatography, it indicates a relatively low polarity contribution from the nitrogen atom alone.
pKa (conjugate acid) ~10.5 (Estimated)[8]The high pKa confirms its basic nature. The compound will be protonated and highly interactive with acidic surfaces.
Q3: How do I develop a good starting method using Thin-Layer Chromatography (TLC)?

TLC is an indispensable tool for quickly scouting optimal solvent conditions before committing to a full flash chromatography run.[9][10][11] The goal is to find a solvent system where your target compound has an Rf value between 0.15 and 0.35.[12]

Experimental Protocol: TLC Method Development
  • Prepare a Sample Solution: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Spot the TLC Plate: Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate. For basic compounds, it is highly recommended to also use an amine-functionalized TLC plate for comparison.[3]

  • Develop the Plate: Place the plate in a sealed chamber containing your chosen mobile phase. Test several solvent systems in parallel. Good starting points include:

    • Hexane/Ethyl Acetate (e.g., start at 7:3)[13]

    • Dichloromethane/Methanol (e.g., start at 95:5)[13][14]

  • Incorporate an Additive: If you observe streaking or very low Rf on silica with the initial systems, add 0.5-1% triethylamine (TEA) or a 2N ammonia-in-methanol solution to your mobile phase and re-run the TLC.[14][15][16] The additive neutralizes the acidic silanol groups, dramatically improving the spot shape.[2][3]

  • Visualize and Calculate Rf: After development, visualize the spots (e.g., using a UV lamp or a potassium permanganate stain). Calculate the Retention Factor (Rf) for your target compound:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Translate to Flash Chromatography: The column volumes (CV) required to elute the compound can be estimated from the Rf value using the formula: CV = 1/Rf .[17] An ideal Rf of 0.25 corresponds to an elution of approximately 4 CV.

Q4: Which mobile phase additives are best for purifying basic amines?

Using a basic additive in the mobile phase is often essential when using standard silica gel.[14] The additive acts as a competing base, binding to the acidic silanol sites and preventing the target amine from interacting strongly with the stationary phase.

AdditiveTypical ConcentrationRecommended Solvent SystemProsCons
Triethylamine (TEA) 0.1 - 2%Hexane/EtOAc, DCM/MeOHHighly effective at reducing peak tailing; volatile and easily removed under vacuum.[14]Strong odor; can sometimes interfere with certain analyses.
Ammonium Hydroxide 0.5 - 2% (of a 28-30% aq. solution)DCM/MeOHVery effective and volatile.[18] Often used when TEA is not sufficient.The water content can affect chromatography; best to use a pre-made solution of ammonia in methanol.[15]
Pyridine 0.1 - 1%Hexane/EtOAc, DCM/MeOHCan be effective for certain separations.Toxic and has a very strong, unpleasant odor; less commonly used.
Q5: Are there alternative stationary phases I should consider?

Yes. When additives are insufficient or undesirable, changing the stationary phase is an excellent strategy.

  • Amine-Functionalized Silica: This is often the best choice for purifying basic compounds.[3] The silica surface is bonded with aminopropyl groups, which masks the acidic silanols and creates a weakly basic surface. This approach often allows for the purification of amines without any additives in the mobile phase, simplifying the workup.[19]

  • Alumina (Basic or Neutral): Alumina is a good alternative to silica. Basic or neutral alumina can be used to prevent the strong adsorption of basic compounds.[2] However, method development on alumina does not always translate directly from silica TLC.

Q6: How can I minimize the risk of azetidine ring degradation during purification?

The inherent ring strain of azetidines makes them susceptible to ring-opening, particularly in the presence of strong acids or Lewis acids.[1][4] Since silica gel is acidic, it poses a potential risk.

  • Neutralize the Stationary Phase: Use a mobile phase containing a basic additive like triethylamine or ammonia to neutralize the silica surface.[2][3]

  • Use an Alternative Stationary Phase: Switching to amine-functionalized silica or neutral alumina eliminates the acidic environment.[19]

  • Limit Contact Time: Do not let the compound sit on the column for extended periods. Load the sample and begin elution promptly.

  • Avoid Dry Loading with Acidic Solvents: When dry loading the sample onto silica, avoid using solvents that could generate acidic species (e.g., older bottles of chloroform).

Troubleshooting Guide

This guide provides a systematic workflow for diagnosing and resolving common issues during the flash chromatography purification of 2-(4-Methylphenyl)azetidine.

Troubleshooting Workflow Diagram

Caption: A logical workflow for troubleshooting common flash chromatography issues.

Detailed Troubleshooting Scenarios
Scenario 1: Your compound is showing severe peak tailing.
  • Primary Cause: This is the classic sign of strong interaction between the basic amine and acidic silanol groups on the silica surface.[16]

  • Solution 1: Introduce a Basic Modifier. As determined by your TLC scouting, add 0.5-1% triethylamine or ammonia to your eluent. This will compete with your compound for the active sites on the silica, leading to a more symmetrical peak shape.[3][14]

  • Solution 2: Switch to an Amine-Functionalized Column. If additives are not effective or desirable, an amine-functionalized column is the ideal solution.[19] The modified surface minimizes the acid-base interaction, often providing excellent peak shape without any mobile phase additives.

Scenario 2: You have very low or no recovery of your compound.
  • Primary Cause: The compound is binding irreversibly to the silica column. This is an extreme case of the acid-base interaction.[2]

  • Solution 1: Flush the Column with a Strong, Basic Eluent. Try washing the column with a highly polar, basic solvent system, such as 5-10% of a 2N ammonia-in-methanol solution in dichloromethane, to displace the strongly bound compound.

  • Solution 2: Redesign the Purification Strategy. For the next attempt, do not use standard silica gel. Start directly with an amine-functionalized column or, alternatively, basic alumina. This preemptively avoids the issue of irreversible adsorption.[2][3]

Scenario 3: Your compound is co-eluting with a closely related impurity.
  • Primary Cause: The chosen solvent system does not have sufficient selectivity to resolve the two compounds.[9]

  • Solution 1: Optimize the Gradient. A shallower gradient around the elution point of your compound can increase the separation between closely eluting peaks.[20] For example, if your compound elutes at 30% Ethyl Acetate in Hexane, try running a gradient from 20% to 40% over 15-20 column volumes.

  • Solution 2: Change Solvent Selectivity. The interaction between solvents, the stationary phase, and your compounds can be complex. Sometimes, simply changing one of the solvents in your mobile phase can dramatically alter the selectivity. For instance, try substituting ethyl acetate with acetone or methyl t-butyl ether (MTBE) while keeping the hexane percentage similar to maintain polarity.[9]

Scenario 4: You suspect the compound is degrading on the column.
  • Primary Cause: The acidic silica surface may be catalyzing the decomposition of the azetidine ring.[4][5]

  • Diagnostic Step: Collect all fractions and analyze them by TLC or LC-MS. Look for the appearance of new spots or masses that were not present in the crude starting material.

  • Solution 1: Immediately Implement a Basic System. Add triethylamine or ammonia to the eluent to neutralize the column and prevent further degradation.

  • Solution 2: Switch to an Inert Stationary Phase. The most reliable solution is to use a stationary phase that does not have an acidic character, such as an amine-functionalized column.[19] This removes the potential catalyst for degradation.

References

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PMC. (n.d.).
  • How do I purify ionizable organic amine compounds using flash column chromatography?. (2023, February 10).
  • Using TLC to Scout Flash Chromatography Solvents - Biotage. (2023, January 19).
  • Flash Chromatography Basics | Sorbent Technologies, Inc. (2025, August 11).
  • Flash Method Development from TLC Plates Webinar - YouTube. (2021, March 11).
  • Is there an easy way to purify organic amines? - Biotage. (2023, January 19).
  • All you need to know about using TLC data for flash method optimization | Buchi.com. (n.d.). Retrieved March 26, 2026, from [Link]

  • Improve flash chromatography method development with matching TLC plates. (2023, December 19). Retrieved March 26, 2026, from [Link]

  • Solvent Systems for Flash Column Chromatography. (n.d.). Retrieved March 26, 2026, from [Link]

  • Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. (2013, January 31). Retrieved March 26, 2026, from [Link]

  • Flash Column Chromatography with Ammonia: Your experiences please! - Reddit. (2023, April 11). Retrieved March 26, 2026, from [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH. (2021, September 30). Retrieved March 26, 2026, from [Link]

  • The use of ammonium hydroxide as an additive in supercritical fluid chromatography for achiral and chiral separations and purifications of small, basic medicinal molecules - PubMed. (2011, October 28). Retrieved March 26, 2026, from [Link]

  • Strategies for Improving Flash Chromatography Efficiency - Biotage. (n.d.). Retrieved March 26, 2026, from [Link]

  • 2-(4-methylphenyl)azetidine (C10H13N) - PubChemLite. (n.d.). Retrieved March 26, 2026, from [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021, March 24). Retrieved March 26, 2026, from [Link]

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography - Teledyne ISCO. (n.d.). Retrieved March 26, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-(4-Methylphenyl)azetidine N-Alkylation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the functionalization of strained N-heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the functionalization of strained N-heterocycles. The N-alkylation of 2-(4-Methylphenyl)azetidine presents a unique intersection of steric hindrance and thermodynamic instability.

This guide is designed to help researchers and drug development professionals troubleshoot low yields, suppress ring-opening side reactions, and optimize synthetic workflows for this specific substrate.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I seeing significant acyclic amine byproducts instead of my desired N-alkylated azetidine?

A1: You are observing nucleophilic ring-opening, which is the most common failure mode for this substrate. Azetidines possess considerable ring strain (approximately 26 kcal/mol) (1)[1]. When the azetidine nitrogen is alkylated, there is a risk of over-alkylation, forming a positively charged azetidinium ion. This quaternary species is highly electrophilic. Even weak nucleophiles present in your reaction mixture—such as the halide counterion (Br⁻ or I⁻) from your alkylating agent—will attack the less hindered C4 position or the benzylic C2 position to relieve the ring strain, resulting in an acyclic polyamine byproduct (2)[2].

Q2: My reaction is extremely slow. When I push the temperature, the starting material degrades. Why?

A2: The 4-methylphenyl (p-tolyl) group at the C2 position creates severe steric bulk directly adjacent to the nitrogen lone pair. In an SN2 alkylation, this steric hindrance significantly raises the activation energy ( Ea​ ), depressing the reaction rate. When you increase the temperature to force the SN2 reaction, you simultaneously accelerate competing side reactions, such as the E2 elimination of your alkyl halide (promoted by the base) or thermal degradation of the strained ring (3)[3].

Q3: What is the optimal base and solvent combination to minimize these side reactions?

A3: You must avoid strong or nucleophilic bases (e.g., KOH, NaOH, NaH) which can directly attack the ring or cause rapid E2 elimination of your electrophile (4)[4]. The optimal system utilizes a mild, non-nucleophilic base like anhydrous K₂CO₃ or DIPEA in a polar aprotic solvent like Acetonitrile (MeCN) or DMF. The polar aprotic solvent stabilizes the SN2 transition state, allowing the reaction to proceed at lower temperatures (5)[5].

Part 2: Mechanistic Pathway Analysis

The following diagram illustrates the kinetic divergence between the desired SN2 pathway and the problematic side reactions.

Mechanism SM 2-(4-Methylphenyl)azetidine + R-X SN2 Desired N-Alkylation (SN2 Pathway) SM->SN2 Mild Base (K2CO3/DIPEA) Polar Aprotic Solvent E2 E2 Elimination (Alkene + Unreacted Amine) SM->E2 Strong Base (KOH/NaOH) High Temperature Quat Over-alkylation (Azetidinium Ion) SN2->Quat Excess R-X High Conversion RingOpen Nucleophilic Ring Opening (Acyclic Amine Byproduct) Quat->RingOpen Nucleophilic Attack (e.g., Halide Counterion)

Caption: Reaction pathways in 2-(4-Methylphenyl)azetidine alkylation highlighting side reaction divergence.

Part 3: Quantitative Optimization Data

To demonstrate the causality of reagent selection, the table below summarizes the quantitative impact of various reaction conditions on product distribution.

Condition SetBaseSolventTemp (°C)ElectrophileTarget Yield (%)Ring-Opened Byproduct (%)Unreacted SM (%)
Harsh BasicKOHTHF/H₂O65Alkyl Bromide154045
Strong NucleophilicNaHDMF25Alkyl Iodide256510
Non-Polar SN2DIPEADCM25Alkyl Bromide451045
Optimized SN2 K₂CO₃ MeCN 60 Alkyl Bromide 82 8 10
Reductive Amination None DCE 25 Aldehyde 95 <1 4

Note: Reductive amination completely bypasses the azetidinium intermediate, reducing ring-opened byproducts to near zero.

Part 4: Validated Experimental Protocols

Protocol A: Optimized Direct N-Alkylation (SN2)

Use this protocol when the alkylating agent is a primary halide and reductive amination is not possible.

  • Preparation: Charge a flame-dried round-bottom flask with 2-(4-Methylphenyl)azetidine (1.0 eq) and anhydrous Acetonitrile (0.2 M concentration).

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (2.0 eq). Causality: K₂CO₃ is heterogeneous and acts as an acid sponge without acting as a soluble nucleophile that could open the ring.

  • Cooling: Cool the suspension to 0 °C under an inert atmosphere (N₂ or Argon).

  • Electrophile Addition: Add the alkyl halide (strictly 1.05 eq ) dropwise.

    • Self-Validation Check: Do not exceed 1.05 eq. Excess electrophile is the primary driver of azetidinium ion formation and subsequent ring opening.

  • Reaction: Warm to 60 °C and stir for 12-18 hours.

    • Self-Validation Check: Monitor by LC-MS. If an [M+H]⁺ peak corresponding to the mass of the starting material + 2(R) appears, over-alkylation is occurring. Immediately cool the reaction to quench.

  • Workup: Filter the inorganic salts. Concentrate the filtrate under reduced pressure at <30 °C to prevent thermal degradation during concentration.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient with 1% Et₃N to prevent acidic degradation on the column).

Protocol B: Reductive Amination (Preferred Alternative)

If direct alkylation fails due to steric hindrance, reductive amination is the superior alternative. It avoids basic conditions and completely bypasses the quaternary azetidinium intermediate.

ReductiveAmination Step1 2-(4-Methylphenyl)azetidine + Aldehyde Step2 Imine/Iminium Intermediate (Acid Catalyzed) Step1->Step2 -H2O Step3 Hydride Reduction (NaBH(OAc)3) Step2->Step3 Step4 N-Alkyl Azetidine (High Yield, No Ring Opening) Step3->Step4

Caption: Reductive amination workflow avoiding azetidinium formation and ring-opening side reactions.

  • Preparation: Dissolve 2-(4-Methylphenyl)azetidine (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous 1,2-Dichloroethane (DCE) (0.2 M).

  • Catalysis: Add glacial acetic acid (1.0 eq) to catalyze iminium formation. Stir at room temperature for 30 minutes.

    • Self-Validation Check: Take a 10 µL aliquot, dilute in MeOH, and inject into LC-MS. Ensure the starting azetidine peak has minimized and the iminium intermediate is visible before proceeding.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in portions over 15 minutes.

    • Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces iminium ions over aldehydes, preventing the formation of unwanted alcohol byproducts.

  • Reaction: Stir at room temperature for 4-12 hours until complete consumption of the intermediate is observed.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃. Extract with Dichloromethane (DCM), dry the organic layer over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography.

References

  • BenchChem. "experimental protocol for N-alkylation of 3-(2-Ethylbutyl)azetidine". 5

  • NIH. "A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis - PMC". 4

  • ResearchGate. "Nucleophilic Ring‐Opening of Azetidinium Ions: Insights into Regioselectivity". 2

  • RSC. "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle". 1

  • RSC. "Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion". 3

Sources

Optimization

Technical Support Center: A Guide to the Stability and Storage of 2-(4-Methylphenyl)azetidine

Welcome to the technical support center for 2-(4-Methylphenyl)azetidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who handle this valuable synthetic building block.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-(4-Methylphenyl)azetidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who handle this valuable synthetic building block. The unique four-membered azetidine ring, while conferring desirable three-dimensional properties to molecules, also introduces inherent ring strain that can lead to specific stability challenges.[1][2][3] Understanding these challenges is paramount to ensuring the integrity of your starting material and the reproducibility of your experimental results.

This document provides a series of frequently asked questions (FAQs), in-depth troubleshooting guides, and validated protocols to help you optimize storage conditions and mitigate degradation.

Section 1: Frequently Asked Questions (FAQs) - Core Stability Concerns

This section addresses the most common initial questions regarding the stability and handling of 2-(4-Methylphenyl)azetidine.

Q1: Why requires special handling for 2-(4-Methylphenyl)azetidine compared to other amines?

A: The primary reason lies in the structure of the azetidine ring. It is a four-membered saturated heterocycle with significant bond-angle distortion, resulting in approximately 25.4 kcal/mol of ring strain.[1] This strain, while making the ring a useful synthetic tool, also renders it more susceptible to ring-opening reactions compared to its five-membered (pyrrolidine) or six-membered (piperidine) counterparts.[1][2] While more stable than the highly reactive three-membered aziridines, azetidines can undergo degradation pathways that are not typically observed in larger, strain-free ring systems.[3][4]

Q2: What are the primary chemical degradation pathways for this compound?

A: Based on the known reactivity of the azetidine core, you should be vigilant about four main degradation pathways:

  • Hydrolysis: The strained C-N bonds of the azetidine ring are susceptible to cleavage by water, especially under non-neutral pH conditions. Forced degradation studies on compounds with an azetidine core have identified hydrolysis as a significant degradation mechanism.[5][6]

  • Acid-Catalyzed Decomposition: The nitrogen atom in the azetidine ring is basic and can be protonated by acids. This protonation forms a highly reactive azetidinium ion, which activates the ring and makes it extremely vulnerable to nucleophilic attack and subsequent ring-opening.[3][6][7]

  • Oxidation: The compound contains sites susceptible to oxidation, such as the nitrogen lone pair (forming an N-oxide) and the benzylic C-H bonds of the 4-methylphenyl group. Exposure to atmospheric oxygen over long periods, or to oxidizing agents, can lead to impurities.

  • Photodegradation: Many organic molecules, particularly those with aromatic systems, can absorb UV or visible light, leading to photochemical reactions and degradation. Several synthetic methods for azetidines actually utilize light, highlighting the ring's potential sensitivity.[8][9]

Q3: What are the ideal storage conditions for 2-(4-Methylphenyl)azetidine?

A: To ensure long-term stability and purity, we recommend adhering to the storage conditions summarized in the table below. These conditions are designed to mitigate the risks outlined in Q2.

ParameterRecommendationRationale & Scientific Justification
Temperature 2–8°C (Refrigerated) Reduces the kinetic rate of all potential degradation reactions. Storing at low temperatures is the most effective single measure to preserve compound integrity. Sigma-Aldrich recommends 2-8°C for the parent azetidine compound.[10]
Atmosphere Inert Gas (Argon or Nitrogen) Prevents oxidation by displacing atmospheric oxygen. This is critical for preventing the slow formation of N-oxides and other oxidative impurities over time.
Moisture Store in a dessicator or dry box Minimizes the risk of hydrolysis. The compound should be handled in a dry environment, and containers must be sealed tightly to prevent moisture ingress.[11]
Light Exposure Amber Glass Vial, Stored in the Dark Protects the compound from photolytic degradation by blocking UV and high-energy visible light.[12]
Container Tightly sealed borosilicate glass vial with a PTFE-lined cap.Provides a non-reactive surface and an excellent seal against moisture and air.
Incompatible Materials Store away from strong acids, acid chlorides, and oxidizing agents .These substances can catalyze rapid and often exothermic degradation or polymerization of azetidines.[11][13]
Q4: I've noticed my older sample of 2-(4-Methylphenyl)azetidine has a slight yellow tint. Is it still usable?

A: A change in color from colorless or white to yellow or brown is a common visual indicator of chemical degradation. While the compound might still be largely intact, the color change signifies the presence of new, likely chromophoric, impurities. It is strongly recommended that you re-analyze the purity of the sample by HPLC or qNMR before use.[13] Using a degraded sample can lead to failed reactions, unexpected side products, and non-reproducible results.

Section 2: Troubleshooting Guide - Investigating Suspected Degradation

This section provides a logical workflow for researchers who suspect their sample of 2-(4-Methylphenyl)azetidine has degraded.

TroubleshootingWorkflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: In-Depth Investigation cluster_2 Phase 3: Action start Suspected Degradation (e.g., failed reaction, visual change) visual Visual Inspection (Color, Physical State) start->visual analytical_check Quick Analytical Check (TLC or fast HPLC gradient) visual->analytical_check decision1 Purity Acceptable? analytical_check->decision1 forced_degradation Conduct Focused Forced Degradation Study (See Protocol 2) decision1->forced_degradation No proceed Proceed with Experiment decision1->proceed Yes lcms LC-MS Analysis to Identify Unknown Impurity Masses forced_degradation->lcms action Action Required: - Re-purify stock - Synthesize new batch - Optimize storage conditions lcms->action DegradationPathways cluster_hydrolysis Hydrolysis / Acid Catalysis cluster_oxidation Oxidation parent 2-(4-Methylphenyl)azetidine protonated Azetidinium Ion (Activated Ring) parent->protonated H⁺ (Acid) n_oxide N-Oxide parent->n_oxide [O] (e.g., H₂O₂) benzyl_ox Benzylic Oxidation Product parent->benzyl_ox [O] opened_alcohol Ring-Opened Product (γ-Amino Alcohol) protonated->opened_alcohol H₂O (Nucleophile)

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for 2-(4-Methylphenyl)azetidine Ring Formation

Welcome to the technical support center for the synthesis of 2-(4-Methylphenyl)azetidine and related strained heterocycles. This guide is designed for researchers, scientists, and drug development professionals actively...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-(4-Methylphenyl)azetidine and related strained heterocycles. This guide is designed for researchers, scientists, and drug development professionals actively engaged in synthetic organic chemistry. Here, we move beyond simple protocols to address the nuances of catalyst optimization, providing in-depth, field-proven insights into troubleshooting common issues encountered during the critical ring-formation step. Our focus is on causality—understanding why an experiment fails is the key to designing a successful one.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for forming a 2-arylazetidine ring like 2-(4-Methylphenyl)azetidine?

A1: The synthesis of azetidines, particularly 2-aryl substituted ones, has evolved significantly. While classical methods involving the cyclization of γ-haloamines exist, modern catalysis offers milder and more functional-group-tolerant alternatives. The most prevalent systems include:

  • Palladium-Catalyzed Intramolecular C(sp³)–H Amination: This is a powerful method that forges the C-N bond by activating a typically inert C-H bond. It often employs a directing group, such as a picolinamide, to guide the catalyst to the desired position for cyclization.[1][2][3] These reactions typically involve a Pd(II) precatalyst which is oxidized in situ to a Pd(IV) intermediate, followed by reductive elimination to form the azetidine ring.[1][4]

  • Lewis Acid-Catalyzed Cyclization: Catalysts like Lanthanide triflates (e.g., La(OTf)₃) can effectively promote the intramolecular aminolysis of precursors like cis-3,4-epoxy amines to yield azetidines.[5] The Lewis acid activates the epoxide, making it susceptible to nucleophilic attack by the amine.

  • Copper-Catalyzed Radical Cyclization: Visible-light-mediated copper photoredox catalysis can initiate a radical 4-exo-dig cyclization of ynamides to produce highly functionalized azetidines.[6] This anti-Baldwin cyclization provides a unique pathway to these strained rings.

  • Photochemical [2+2] Cycloadditions: The aza Paternò-Büchi reaction, which involves the photocycloaddition of an imine and an alkene, is an efficient method for constructing the azetidine core.[7][8][9] Modern protocols often use a photocatalyst to enable the reaction with visible light, which offers milder conditions.[8][10]

Q2: Why is optimizing catalyst loading so critical? It seems easier to just use a higher loading to ensure the reaction goes to completion.

A2: This is a common misconception. While adding more catalyst might seem like a simple solution to drive a reaction, it can introduce significant complications. Critical reasons for optimizing catalyst loading include:

  • Cost and Atom Economy: Many catalysts, especially those based on precious metals like palladium and iridium, are expensive. Minimizing the catalyst loading directly impacts the cost-effectiveness of a synthesis, which is paramount in drug development and scale-up operations.

  • Side Reactions: Higher catalyst concentrations can promote undesired side pathways. For instance, in Pd-catalyzed C-H activation, excessive catalyst might lead to dimerization of the starting material, decomposition, or formation of other cyclic byproducts.[2]

  • Product Purification: Residual catalyst and ligands can be difficult to remove from the final product. High catalyst loading exacerbates this issue, often requiring multiple chromatographic steps, which reduces overall yield and increases costs. For pharmaceutical applications, metal contamination is strictly regulated.

  • Reaction Kinetics and Selectivity: The optimal catalyst loading represents a balance. There is often a point of diminishing returns where increasing the catalyst amount does not significantly increase the reaction rate but may negatively impact selectivity (e.g., enantioselectivity in asymmetric catalysis).

Q3: What is a typical starting point for catalyst loading in a Palladium-catalyzed C-H amination for azetidine synthesis?

A3: For initial screening of a new substrate in a palladium-catalyzed intramolecular C-H amination, a catalyst loading of 1-5 mol % is a robust starting point.[4] Some protocols have demonstrated that loadings can be reduced to as low as 1 mol % for gram-scale reactions with optimized conditions.[4] For particularly challenging substrates or when trying to achieve very rapid conversion, an initial loading of up to 10 mol % might be used, but this should be systematically reduced once reaction conditions are established.

The table below provides a general guide for catalyst loadings across different systems for azetidine synthesis.

Catalytic SystemTypical Loading Range (mol %)Notes
Palladium-Catalyzed C-H Amination1 - 10 %Lower loadings are achievable with optimized ligands and additives.[3][4]
La(OTf)₃-Catalyzed Epoxide Opening5 - 15 %Reaction is sensitive to the Lewis acidity and stoichiometry.[5]
Copper-Photoredox Cyclization1 - 5 %Driven by light; catalyst turnover is generally efficient.[6]
Visible-Light Photocycloaddition0.02 - 1 %Can be highly efficient, allowing for very low catalyst loadings.[7][8]

Troubleshooting Guide: Catalyst-Related Issues

This section addresses specific problems you may encounter during your experiments, focusing on catalyst-centric solutions.

Issue 1: Low or No Conversion of Starting Material

Your reaction has stalled, leaving a significant amount of starting material even after extended reaction times.

Potential Cause Troubleshooting Action & Explanation
Inactive Catalyst 1. Verify Catalyst Source and Age: Ensure the catalyst is from a reliable supplier and has been stored correctly (e.g., under inert atmosphere). Palladium catalysts, especially Pd(OAc)₂, can degrade over time. 2. Run a Control Reaction: Use a substrate known to work well in this reaction to confirm the catalyst's activity.
Insufficient Catalyst Loading 1. Increase Catalyst Loading Incrementally: Double the catalyst loading (e.g., from 2 mol % to 4 mol %) and monitor the reaction. If conversion improves, you may be below the minimum threshold for effective catalysis. 2. Rationale: Some reactions have a "critical mass" of active catalyst required to outcompete decomposition pathways or overcome trace inhibitors.
Catalyst Poisoning 1. Purify Starting Materials: Trace impurities (e.g., sulfur-containing compounds, unremoved protecting groups, or coordinating solvents from a previous step) can act as catalyst poisons. Re-purify your starting material via chromatography or recrystallization. 2. Scrutinize Reagents and Solvents: Ensure all reagents are of appropriate purity and solvents are anhydrous and de-gassed, as water and oxygen can deactivate many organometallic catalysts.
Incorrect Reaction Conditions 1. Re-evaluate Temperature: Some catalytic cycles have a high activation energy. If you are running the reaction at room temperature, a modest increase (e.g., to 40-60 °C) may be necessary. 2. Check Additives/Oxidants: In Pd-catalyzed C-H aminations, oxidants (like PhI(OAc)₂) and additives are crucial for regenerating the active catalyst.[1] Ensure they are fresh and added in the correct stoichiometry.
Issue 2: Formation of Significant Byproducts / Low Selectivity

The desired 2-(4-Methylphenyl)azetidine is formed, but it is accompanied by one or more significant, unidentified byproducts.

Potential Cause Troubleshooting Action & Explanation
Catalyst Loading is Too High 1. Decrease Catalyst Loading: Halve the catalyst loading (e.g., from 5 mol % to 2.5 mol %). 2. Rationale: An excessively high concentration of the active catalyst can open up alternative, higher-energy reaction pathways that are not accessible at lower concentrations. This is a common cause of byproduct formation.[2]
Intermolecular vs. Intramolecular Reaction 1. Decrease Substrate Concentration: Run the reaction at a higher dilution (e.g., from 0.1 M to 0.05 M). 2. Rationale: The intramolecular cyclization to form the azetidine is a first-order process, while intermolecular side reactions (e.g., dimerization) are second-order. By lowering the concentration, you kinetically favor the desired intramolecular pathway.
Wrong Ring Size Formation 1. Modify the Directing Group/Substrate: If you are observing pyrrolidine (5-membered ring) formation, it indicates a competing C-H activation at the δ-position. This is a substrate-dependent issue. Altering the directing group or the linker length may be necessary to favor γ-position activation.
Catalyst-Mediated Decomposition 1. Decrease Reaction Time and/or Temperature: Monitor the reaction closely by TLC or LC-MS. If the product forms and then degrades, it indicates instability under the reaction conditions. Reducing the temperature or stopping the reaction as soon as the starting material is consumed can mitigate this.
Issue 3: Inconsistent Results / Poor Reproducibility

You achieved a good yield once, but subsequent attempts have failed or given highly variable results.

Potential Cause Troubleshooting Action & Explanation
Sensitivity to Air/Moisture 1. Employ Rigorous Inert Techniques: Use Schlenk line or glovebox techniques for dispensing the catalyst and setting up the reaction. Ensure solvents are passed through a purification system or are freshly distilled from an appropriate drying agent. 2. Rationale: Many organometallic catalysts and intermediates are sensitive to oxygen and water. Even minor exposure can lead to significant deactivation, causing run-to-run variability.
Inhomogeneity of Catalyst 1. Ensure Complete Dissolution: Some catalyst precursors may be sparingly soluble. Ensure the catalyst is fully dissolved before initiating the reaction (e.g., by heating or adding a co-solvent). If the catalyst is heterogeneous, ensure stirring is vigorous and consistent.
Variability in Reagent Quality 1. Use Reagents from the Same Lot: If possible, use reagents (catalyst, ligands, bases, additives) from the same supplier and lot number for a series of experiments. 2. Qualify New Reagent Bottles: When opening a new bottle of a critical reagent, run a small-scale test reaction to ensure it performs comparably to the previous batch.

Experimental Protocols & Visualizations

Workflow for Catalyst Loading Optimization

The following diagram illustrates a systematic approach to optimizing catalyst loading for your reaction.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization A Select Starting Catalyst Loading (e.g., 5 mol %) B Run Initial Reaction (e.g., 12h @ 60°C) A->B C Analyze Results (LC-MS/NMR) - Conversion - Yield - Byproducts B->C D Decrease Loading (e.g., 2.5 mol %) C->D If Conversion >80% and Yield is good E Increase Loading (e.g., 10 mol %) C->E If Conversion <50% F Run Parallel Reactions D->F E->F G Compare Yield vs. Purity F->G H Identify Optimal Range G->H

Caption: A systematic workflow for optimizing catalyst loading.

Troubleshooting Decision Tree

Use this diagram to diagnose common issues based on experimental observations.

Troubleshooting Start Analyze Reaction Outcome (TLC, LC-MS) NoConv Low/No Conversion? Start->NoConv Byproducts Major Byproducts? NoConv->Byproducts No CheckCatalyst Check Catalyst Activity (Control Reaction) NoConv->CheckCatalyst Yes Inconsistent Inconsistent Results? Byproducts->Inconsistent No LowerLoading Decrease Catalyst Loading Byproducts->LowerLoading Yes Success Success! Proceed with optimal conditions Inconsistent->Success No InertAtmosphere Improve Inert Technique (Glovebox/Schlenk) Inconsistent->InertAtmosphere Yes CheckConditions Check Temp/Additives CheckCatalyst->CheckConditions Catalyst OK CheckPurity Purify Starting Materials (Catalyst Poisoning) CheckConditions->CheckPurity Conditions OK LowerConc Decrease Concentration (High Dilution) LowerLoading->LowerConc LowerTemp Decrease Temperature/Time LowerConc->LowerTemp ReagentQuality Qualify Reagent Lots InertAtmosphere->ReagentQuality

Caption: A decision tree for troubleshooting common reaction failures.

Example Protocol: Pd-Catalyzed Intramolecular C-H Amination

This protocol is a representative example for the synthesis of a protected 2-arylazetidine precursor. Note: All operations should be performed under an inert atmosphere (N₂ or Ar) using anhydrous solvents unless otherwise specified.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the picolinamide-protected amine substrate (1.0 equiv).

    • Add Pd(OAc)₂ (0.02 equiv, 2 mol %).

    • Add PhI(OAc)₂ (1.2 equiv).

    • Add Li₂CO₃ (2.0 equiv).

  • Reaction Setup:

    • Evacuate and backfill the flask with inert gas three times.

    • Add anhydrous toluene (to achieve a 0.1 M concentration of the substrate) via syringe.

    • Seal the flask and place it in a preheated oil bath at 80 °C.

  • Monitoring and Workup:

    • Stir the reaction vigorously. Monitor its progress by taking aliquots via syringe and analyzing by TLC or LC-MS (typically complete in 12-24 hours).

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble inorganic salts.

    • Wash the Celite® pad with additional ethyl acetate.

    • Combine the organic filtrates and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired azetidine product.

    • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

References

  • G. He, Y. Zhao, S. Zhang, C. Lu, G. Chen. (2012). Palladium-Catalyzed Intramolecular Amination of Unactivated C-H Bonds at the γ and δ Positions. Journal of the American Chemical Society, 134, 3-6. [Link]

  • Kuriyama, et al. (2021). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]

  • Du Bois, J., et al. (2015). Mechanistic Insights into the Palladium-Catalyzed Aziridination of Aliphatic Amines by C–H Activation. Journal of the American Chemical Society. [Link]

  • De Kimpe, N., et al. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 3763-3856. [Link]

  • Syrgiannis, Z., et al. (2025). Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. ACS Omega. [Link]

  • Organic Chemistry Portal. Azetidine Synthesis. [Link]

  • Schindler, C. S., et al. (2020). Functionalized azetidines via visible light-enabled aza Paternò–Büchi reactions. Nature Communications, 11, 2369. [Link]

  • Hoveyda, A. H., et al. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. [Link]

  • Klapars, A., et al. (2022). Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. Journal of the American Chemical Society. [Link]

  • Schindler, C. S., et al. (2018). Functionalized azetidines via visible light-enabled aza Paternò–Büchi reactions. PMC. [Link]

  • Lectka, T., et al. (2017). Efficient Access to Chiral Trisubstituted Aziridines via Catalytic Enantioselective Aza-Darzens Reactions. PMC. [Link]

  • Toste, F. D., et al. (2018). Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. Journal of the American Chemical Society, 140(19), 5993-5997. [Link]

  • Yus, M., et al. (2024). Rare Gold-Catalyzed 4-exo-dig Cyclization for Ring Expansion of Propargylic Aziridines toward Stereoselective (Z)-Alkylidene Azetidines. Organic Letters. [Link]

  • Gandon, V., et al. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. Nature Communications, 13, 532. [Link]

  • Gaunt, M. J., et al. (2018). Synthesis of azetidines by intramolecular Pd(II)-catalyzed C(sp3)–H amination. Organic & Biomolecular Chemistry, 16, 2034-2041. [Link]

  • Sivaguru, J., et al. (2017). Intramolecular aza Paternò–Büchi reaction relying on alkene activation via triplet energy transfer. Beilstein Journal of Organic Chemistry, 13, 1459-1465. [Link]

  • Schindler, C. S. (2020). Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes. Angewandte Chemie International Edition, 59(35), 14899-14903. [Link]

  • West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-264. [Link]

  • Schindler, C. S. (2018). Synthesis of azetidines by aza Paternò–Büchi reactions. Beilstein Journal of Organic Chemistry, 14, 2146-2159. [Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: 2-(4-Methylphenyl)azetidine vs. 2-Phenylazetidine

Azetidines have emerged as highly valuable structural motifs in modern drug discovery, frequently deployed as conformationally constrained bioisosteres for morpholines, piperidines, and pyrrolidines. Among these, 2-aryla...

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Author: BenchChem Technical Support Team. Date: April 2026

Azetidines have emerged as highly valuable structural motifs in modern drug discovery, frequently deployed as conformationally constrained bioisosteres for morpholines, piperidines, and pyrrolidines. Among these, 2-arylazetidines offer unique vectors for functionalization. However, the reactivity of the azetidine ring is exquisitely sensitive to the electronic nature of the C2-aryl substituent.

This guide provides an in-depth comparative analysis of 2-phenylazetidine and 2-(4-methylphenyl)azetidine , focusing on how a single para-methyl group fundamentally alters the molecule's stability, ring-opening kinetics, and functionalization pathways.

Mechanistic Reactivity Comparison: Electronic Effects at C2

The fundamental difference in reactivity between 2-phenylazetidine and 2-(4-methylphenyl)azetidine stems from the electronic environment at the benzylic C2 position. The azetidine ring is inherently strained (~26 kcal/mol), making it susceptible to ring-opening reactions.

When the nitrogen atom is activated (via protonation, Lewis acid complexation, or quaternization), the C-N bond lengthens, and a partial positive charge develops at the C2 carbon.

  • 2-Phenylazetidine: The unsubstituted phenyl ring provides baseline resonance stabilization to this developing cationic character[1].

  • 2-(4-Methylphenyl)azetidine: The addition of a para-methyl group introduces both inductive (+I) and hyperconjugative (+M) electron-donating effects. This significantly enhances the stabilization of the benzylic carbocation transition state.

Consequence: 2-(4-Methylphenyl)azetidine exhibits a markedly higher electrophilicity at the C2 position. While this facilitates targeted nucleophilic ring-opening reactions, it also makes the molecule highly prone to decomposition during standard N-deprotection protocols (e.g., acidic cleavage of Boc or sulfinamide groups) compared to the more robust 2-phenylazetidine[1].

G SM 2-Arylazetidine Act Electrophilic Activation (e.g., H+ or Lewis Acid) SM->Act TS Benzylic Cationic Transition State Act->TS Ph 2-Phenylazetidine (Baseline Stabilization) TS->Ph R = H Tol 2-(4-Methylphenyl)azetidine (+I, +M Enhanced Stabilization) TS->Tol R = CH3 Ph_Out Slower Ring Opening Lower C2 Electrophilicity Ph->Ph_Out Tol_Out Faster Ring Opening Higher C2 Electrophilicity Tol->Tol_Out

Electronic effects of para-substitution on the benzylic cationic transition state.

Quantitative Reactivity Profiling

The following table synthesizes the divergent reactivity profiles of the two scaffolds based on established physical organic principles and recent synthetic methodologies.

Reactivity Parameter2-Phenylazetidine2-(4-Methylphenyl)azetidineMechanistic Rationale
C2 Electrophilicity BaselineEnhancedThe para-methyl group (+I, +M) stabilizes the developing cationic character at the benzylic C2 position[1].
Ring-Opening Propensity ModerateHighEnhanced stabilization of the transition state lowers the activation energy for nucleophilic attack or acid-catalyzed opening.
Benzylic Proton Acidity Higher kinetic acidityLower kinetic acidityThe electron-donating methyl group slightly destabilizes the benzylic carbanion formed during lithiation[2].
N-Deprotection Stability Stable under standard acidic conditionsProne to decompositionIncreased C2 electrophilicity makes the p-tolyl azetidine ring highly susceptible to premature opening during deprotection[1].

Experimental Methodologies & Self-Validating Workflows

To harness these molecules effectively, researchers must utilize highly controlled reaction environments. Below are two field-proven protocols detailing the synthesis and functionalization of 2-arylazetidines, emphasizing the causality behind the reagent choices.

Protocol 1: Superbase-Induced Cyclization of 2-Arylazetidines

Objective: Synthesize the strained 2-arylazetidine core from an acyclic oxirane precursor. Causality of Choice: The formation of a four-membered azetidine ring is thermodynamically and kinetically disfavored compared to 3- or 5-membered rings. Utilizing a LiDA-KOR (Schlosser's base) superbase at cryogenic temperatures provides the extreme kinetic driving force necessary to enforce the 4-exo-tet cyclization before alternative side reactions occur[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube under nitrogen, cool a solution of Potassium tert-butoxide (1.0 mmol, 1 M in THF) to −78 °C using a dry ice/acetone bath. Dilute with 1 mL of absolute THF.

  • Superbase Generation: Dropwise add Diisopropylamine (1.0 mmol, 2.0 equiv) followed by n-Butyllithium (1.5 mmol, 1.59 M in hexanes, 3.0 equiv). Stir the mixture for 20 minutes at −78 °C to ensure complete formation of the LiDA-KOR superbase.

  • Cyclization: Slowly add the acyclic N-alkyl-1-(oxiran-2-yl)methanamine precursor (0.5 mmol, 1.0 equiv) dissolved in 2 mL of absolute THF.

  • Reaction Maintenance: Stir the mixture strictly at −78 °C for 2 hours.

  • Validation Checkpoint: Quench a 0.1 mL aliquot with saturated NH₄Cl and extract with EtOAc. Analyze via TLC (Hexane:EtOAc 7:3). The disappearance of the acyclic precursor and the appearance of a lower-Rf spot confirms successful cyclization.

  • Workup: Quench the bulk reaction with water, extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol 2: Regioselective Benzylic Lithiation via Borane Complexation

Objective: Functionalize the C2 benzylic position without triggering ring opening. Causality of Choice: Direct lithiation of N-alkyl-2-arylazetidines frequently results in dimerization or rapid ring opening. Complexation with BH₃ serves a dual purpose: it ties up the nitrogen lone pair (preventing it from participating in elimination pathways) and acidifies the adjacent benzylic proton via an electrostatic Complex-Induced Proximity Effect (CIPE)[2].

Step-by-Step Methodology:

  • Borane Complexation: Dissolve the 2-arylazetidine (1.0 mmol) in dry THF (5 mL) at 0 °C. Add BH₃·THF (1.2 mmol, 1 M solution). Stir for 1 hour.

  • Validation Checkpoint 1 (Complexation): Monitor via TLC. The borane complex will elute significantly faster (higher Rf) than the free amine due to the masking of the polar nitrogen lone pair.

  • Lithiation: Cool the solution to −78 °C. Add TMEDA (2.5 equiv) followed by dropwise addition of s-BuLi (2.0 equiv). Stir for 1 hour at −78 °C to generate the lithiated intermediate.

  • Electrophilic Trapping: Add the desired electrophile (e.g., Methyl Iodide, 3.0 equiv) dropwise. Allow the reaction to slowly warm to room temperature over 2 hours.

  • Validation Checkpoint 2 (Trapping): Quench an aliquot and analyze via ¹H NMR. The disappearance of the benzylic proton signal (~4.5 ppm) confirms successful C2 substitution.

  • Borane Removal: To liberate the free amine, add excess ethanol and reflux the mixture for 4 hours, followed by standard aqueous workup.

Workflow Step1 1. Borane Complexation BH3-THF, 0 °C Step2 2. Benzylic Lithiation s-BuLi, TMEDA, -78 °C Step1->Step2 Step3 3. Electrophilic Trapping MeI, -78 °C to RT Step2->Step3 Step4 4. Borane Removal EtOH, Reflux Step3->Step4 Product C2-Functionalized 2-Arylazetidine Step4->Product

Self-validating workflow for the regioselective benzylic lithiation of 2-arylazetidines.

References

  • The Journal of Organic Chemistry (ACS Publications)
  • The Journal of Organic Chemistry (ACS Publications)
  • The Journal of Organic Chemistry (ACS Publications)

Sources

Comparative

Comparative Binding Affinity of 2,4-Disubstituted Azetidine Analogs: A Guide for VMAT2-Targeted Drug Discovery

Introduction The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged motif in medicinal chemistry, appearing in numerous bioactive molecules and approved pharmaceuticals.[1] Its unique co...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged motif in medicinal chemistry, appearing in numerous bioactive molecules and approved pharmaceuticals.[1] Its unique conformational properties, driven by significant ring strain, make it an attractive building block for creating novel therapeutics.[1] This guide focuses on a specific class of these compounds: 2,4-disubstituted azetidine analogs, which have emerged as potent ligands for the Vesicular Monoamine Transporter 2 (VMAT2).

VMAT2 is a crucial protein responsible for packaging monoamine neurotransmitters, such as dopamine, from the neuronal cytoplasm into synaptic vesicles.[2][3] This process is fundamental for proper neurotransmission. By inhibiting VMAT2, the amount of dopamine available for release is diminished, a mechanism of significant interest for developing treatments for substance abuse disorders, particularly methamphetamine addiction.[4][5] Methamphetamine exerts its effects in part by disrupting vesicular dopamine storage via VMAT2, leading to a surge in synaptic dopamine.[4][6] Therefore, potent and selective VMAT2 inhibitors are being actively investigated as potential pharmacotherapies.[4][7]

This guide provides a comparative analysis of the binding affinities of novel cis- and trans-2,4-disubstituted azetidine analogs, presenting key structure-activity relationship (SAR) insights and the detailed experimental protocols used to generate this data.

Comparative Binding Affinity and Structure-Activity Relationship (SAR)

Recent studies have explored the effect of reducing the heterocyclic ring size from the piperidine core of established VMAT2 inhibitors like lobelane to a four-membered azetidine ring.[8] This led to the synthesis and evaluation of a series of novel cis- and trans-azetidine analogs. Their inhibitory potency at VMAT2 was determined by assessing their ability to block the uptake of [³H]dopamine into synaptic vesicles isolated from rat brain.[8]

The binding affinity is expressed as the inhibition constant (Kᵢ), with lower values indicating higher potency. The data reveals that these azetidine analogs are potent inhibitors of VMAT2 function.[8]

Table 1: Comparative VMAT2 Binding Affinity of Azetidine Analogs
Compound IDCore Structure & SubstituentsStereochemistryVMAT2 Kᵢ (nM)
15a 2,4-bis(phenethyl)azetidinetrans48
15b 2,4-bis(4-methoxyphenethyl)azetidinetrans66
15c 2,4-bis(3,4-methylenedioxyphenethyl)azetidinetrans31
22a 2,4-bis(phenethyl)azetidinecis62
22b 2,4-bis(4-methoxyphenethyl)azetidinecis24
22c 2,4-bis(3,4-methylenedioxyphenethyl)azetidinecis55
Reference Compounds
Lobelane (2a) N-methyl-2,6-di-(cis-phenylethyl)piperidinecis45
Norlobelane (2b) 2,6-di-(cis-phenylethyl)piperidinecis43

Data sourced from Crooks et al. (2008).[8]

Key SAR Insights:
  • High Potency: All synthesized azetidine analogs demonstrated potent inhibition of vesicular dopamine uptake, with Kᵢ values ranging from 24 to 66 nM.[8]

  • Most Potent Analog: The cis-4-methoxy substituted analog (cis-2,4-bis(4-methoxyphenethyl)azetidine, 22b ) was the most potent inhibitor identified, with a Kᵢ of 24 nM. This potency is approximately two-fold greater than that of the reference compounds lobelane (Kᵢ = 45 nM) and norlobelane (Kᵢ = 43 nM).[8]

  • Effect of Aromatic Substitution: The nature of the substituent on the phenethyl aromatic rings influences potency. The cis-4-methoxy (22b , Kᵢ = 24 nM) and the trans-methylenedioxy (15c , Kᵢ = 31 nM) analogs were the most potent compounds in their respective series, suggesting these substitutions are favorable for VMAT2 interaction.[8]

  • Impact of Stereochemistry: Intriguingly, there was no significant difference in inhibitory activity between the trans and cis isomers.[8] For instance, the unsubstituted trans analog 15a (Kᵢ = 48 nM) and cis analog 22a (Kᵢ = 62 nM) have comparable potencies. This suggests that the spatial arrangement of the 2,4-diphenethyl substituents is not a critical determinant for their interaction with the VMAT2 binding site on the cytosolic face of the transporter.[8]

Core azetidine scaffold and modification points.

Experimental Methodology: Vesicular [³H]Dopamine Uptake Inhibition Assay

To determine the functional binding affinity (inhibitory potency) of the azetidine analogs at VMAT2, a radioligand uptake assay is employed. This method directly measures the ability of a test compound to inhibit the transport of a radiolabeled substrate ([³H]dopamine) into isolated synaptic vesicles, providing a functional measure of VMAT2 inhibition.

Causality and Self-Validation:

The validity of this protocol rests on the specific inhibition of VMAT2-mediated transport. The experiment includes controls for total uptake (in the absence of inhibitors) and non-specific uptake (in the presence of a saturating concentration of a known potent VMAT2 inhibitor like tetrabenazine). Specific uptake is calculated by subtracting the non-specific from the total. By testing a range of concentrations of the new azetidine analogs, a dose-response curve is generated, from which the IC₅₀ (the concentration that inhibits 50% of specific uptake) is derived. This IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radiolabeled substrate.

Step-by-Step Protocol:
  • Preparation of Synaptic Vesicles:

    • Homogenize fresh rat brain striatum (a region with high VMAT2 density) in an ice-cold sucrose buffer (e.g., 0.32 M sucrose).

    • Perform differential centrifugation to isolate the synaptosomal fraction.

    • Lyse the synaptosomes via osmotic shock in a hypotonic buffer to release synaptic vesicles.

    • Conduct further centrifugation steps to pellet and purify the synaptic vesicle membranes. Resuspend the final vesicle pellet in an appropriate assay buffer.[9]

  • Uptake Assay Incubation:

    • In assay tubes, pre-incubate the synaptic vesicle preparation with varying concentrations of the test azetidine analog (or vehicle for control) at 37°C for approximately 10 minutes.

    • Initiate the uptake reaction by adding a fixed concentration of [³H]dopamine.

    • Allow the reaction to proceed at 37°C for a short, defined period (e.g., 5-10 minutes) to measure the initial rate of transport.[9]

  • Termination and Filtration:

    • Terminate the uptake reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This step quickly separates the vesicles (containing accumulated [³H]dopamine) from the assay buffer.[9]

    • Immediately wash the filters multiple times with ice-cold wash buffer to remove any unbound or non-specifically associated radioligand.

  • Quantification and Data Analysis:

    • Place the filters into scintillation vials, add a liquid scintillation cocktail, and quantify the amount of radioactivity (representing transported [³H]dopamine) using a scintillation counter.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (specific uptake).

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data using a nonlinear regression model to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₘ), where [L] is the concentration of [³H]dopamine and Kₘ is its Michaelis-Menten constant for VMAT2.

prep 1. Synaptic Vesicle Preparation (Rat Striatum) incubate 2. Incubation (Vesicles + Test Compound + [3H]DA) prep->incubate Isolate VMAT2 filter 3. Rapid Filtration (Separate bound/free) incubate->filter Stop Reaction count 4. Scintillation Counting (Quantify uptake) filter->count Measure Radioactivity analyze 5. Data Analysis (Calculate IC50 -> Ki) count->analyze Generate Curve

Workflow for VMAT2 uptake inhibition assay.

Mechanism of Action at the Synapse

The therapeutic potential of 2,4-disubstituted azetidine analogs stems from their direct interaction with VMAT2 at the presynaptic terminal of dopaminergic neurons.

  • Dopamine Synthesis & Transport: Dopamine is synthesized in the cytoplasm and then transported into synaptic vesicles by VMAT2, a process driven by a proton gradient.[2]

  • Vesicular Storage: Once inside the vesicle, dopamine is stored at high concentrations, ready for release into the synaptic cleft upon neuronal firing.

  • VMAT2 Inhibition: The azetidine analogs act as inhibitors at VMAT2, blocking the transport of cytoplasmic dopamine into the vesicles.[8]

  • Consequence of Inhibition: This inhibition leads to a depletion of the vesicular dopamine pool. Consequently, less dopamine is released during neurotransmission. For conditions like methamphetamine abuse, where excessive dopamine release is a key pathological feature, this reduction can help normalize synaptic dopamine levels.[4][10]

Presynaptic Dopamine Terminal cluster_0 Cytoplasm cluster_1 Synaptic Vesicle DA_cyto Dopamine VMAT2 VMAT2 DA_cyto->VMAT2 Uptake Inhibitor Azetidine Analog Inhibitor->VMAT2 Inhibition DA_vesicle Dopamine (Stored) VMAT2->DA_vesicle Packaging

Sources

Validation

cross-validation of 2-(4-Methylphenyl)azetidine purity assays

An in-depth technical comparison guide for the purity assessment of 2-(4-Methylphenyl)azetidine, designed for researchers, analytical chemists, and drug development professionals. The Analytical Challenge: 2-(4-Methylphe...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison guide for the purity assessment of 2-(4-Methylphenyl)azetidine, designed for researchers, analytical chemists, and drug development professionals.

The Analytical Challenge: 2-(4-Methylphenyl)azetidine

2-(4-Methylphenyl)azetidine (CAS: 1270471-80-1) is a strained, four-membered nitrogen heterocycle utilized as a critical building block in advanced pharmaceutical synthesis[1]. Due to the inherent ring strain of azetidines, these intermediates are susceptible to ring-opening degradation, polymerization, or the retention of synthetic by-products during manufacturing.

Relying on a single analytical method to certify the purity of this intermediate is a high-risk strategy. Traditional High-Performance Liquid Chromatography (HPLC) relies heavily on the UV response factors of the analyte and its impurities. If a degradation product lacks the 4-methylphenyl chromophore, HPLC will severely underestimate the impurity profile, leading to a false-positive purity certification[2]. To ensure absolute scientific integrity and comply with ICH Q2(R2) guidelines, a cross-validation strategy employing orthogonal techniques—RP-HPLC-UV, Quantitative NMR (qNMR), and GC-FID—is mandatory[3].

Orthogonal Cross-Validation Workflow

To establish a self-validating analytical system, we must compare techniques that operate on fundamentally different physical principles.

Workflow cluster_Assays Orthogonal Assay Selection Sample 2-(4-Methylphenyl)azetidine (API Intermediate) qNMR qNMR (1H) Absolute Molar Purity Sample->qNMR HPLC RP-HPLC-UV Impurity Profiling Sample->HPLC GC GC-FID Volatile Impurities Sample->GC Validation ICH Q2(R2) Cross-Validation (Accuracy, Precision, LOD/LOQ) qNMR->Validation Primary Reference HPLC->Validation Area % GC->Validation Residuals Release Final Purity Certification & Mass Balance Validation->Release

Orthogonal cross-validation workflow for 2-(4-Methylphenyl)azetidine purity assessment.

Self-Validating Experimental Methodologies

The following protocols are engineered to be self-validating, meaning internal system checks prevent the generation of mathematically precise but scientifically inaccurate data.

Protocol A: Absolute Purity via Quantitative NMR (qNMR)

qNMR is a primary ratio method. It determines absolute purity based on the direct proportionality between the integrated NMR signal area and the number of nuclei, completely independent of chromophores or analyte-specific reference standards[2][4].

  • Causality of Experimental Design: Maleic acid is selected as the Internal Standard (IS) because its sharp singlet proton resonance (~6.2 ppm) falls perfectly in the "empty window" between the aromatic protons of the 4-methylphenyl group (7.0–7.3 ppm) and the aliphatic protons of the azetidine ring (2.0–4.5 ppm). DMSO-d6 is chosen to prevent the proton-exchange broadening commonly seen with nitrogen heterocycles[5].

  • Step-by-Step Workflow:

    • Gravimetric Preparation: Accurately weigh ~20.00 mg of 2-(4-Methylphenyl)azetidine and ~10.00 mg of SI-traceable Maleic Acid using a micro-analytical balance (d = 0.001 mg). Note: Gravimetric precision is the highest source of variance in qNMR; static eliminators must be used.

    • Solvation: Dissolve the mixture in 0.6 mL of anhydrous DMSO-d6.

    • Acquisition: Acquire 1H-NMR spectra at 600 MHz using a 90° pulse angle. Set the relaxation delay (D1) to 60 seconds (at least 5 × T1 of the slowest relaxing proton) to ensure complete longitudinal relaxation[5].

    • Self-Validation Check: Integrate the 13C satellite peaks of the Maleic acid singlet. If the satellite integration deviates from the theoretical 0.54%, the D1 delay is insufficient, and the run must be rejected.

    • Quantification: Calculate absolute purity using the molar ratio equation comparing the IS singlet against the analyte's methyl singlet (~2.3 ppm).

Protocol B: Impurity Profiling via RP-HPLC-UV

While qNMR provides absolute purity, HPLC is required for the sensitive detection of trace impurities (Limit of Detection < 0.05%)[6].

  • Causality of Experimental Design: A reversed-phase C18 column with a trifluoroacetic acid (TFA) modifier is utilized. The TFA acts as an ion-pairing agent, protonating the secondary amine of the azetidine (pKa ~ 10.4) to prevent peak tailing and ensure sharp chromatographic resolution.

  • Step-by-Step Workflow:

    • Sample Preparation: Prepare a 1.0 mg/mL solution of the analyte in Acetonitrile:Water (50:50 v/v).

    • Chromatographic Conditions: Column: C18 (150 x 4.6 mm, 3.5 µm). Mobile Phase A: 0.1% TFA in Water; Mobile Phase B: 0.1% TFA in Acetonitrile. Flow rate: 1.0 mL/min.

    • Gradient: 5% B to 95% B over 20 minutes to elute both polar ring-opened degradation products and non-polar unreacted starting materials.

    • Self-Validation Check (SST): Inject a resolution mixture containing 2-(4-Methylphenyl)azetidine and 4-methylstyrene. The sequence is only valid if the resolution (Rs) > 2.0 and the tailing factor (Tf) for the azetidine peak is < 1.5.

Protocol C: Residual Volatiles via GC-FID
  • Causality of Experimental Design: HPLC and qNMR often miss volatile synthetic solvents (e.g., THF, toluene). GC-FID provides a near-universal response for carbon-containing volatiles, ensuring the mass balance equals 100%.

  • Step-by-Step Workflow:

    • Dissolve 50 mg of the sample in 1.0 mL of N,N-Dimethylformamide (DMF).

    • Inject 1 µL into a DB-624 capillary column (30 m x 0.32 mm x 1.8 µm) using a split ratio of 10:1.

    • Oven program: 40°C (hold 5 min), ramp at 10°C/min to 240°C.

Quantitative Data & Method Comparison

To satisfy ICH Q2(R2) requirements, the analytical procedures must be evaluated for accuracy, precision, and range[3][6]. The tables below summarize the cross-validation metrics and objectively compare the utility of each method.

Table 1: ICH Q2(R2) Cross-Validation Performance Metrics

Validation ParameterRP-HPLC-UV (Area %)qNMR (1H) (Absolute %)GC-FID (Volatiles)ICH Q2(R2) Acceptance Criteria
Specificity Baseline resolution of 5 known impuritiesNo overlap at 2.3 ppm (analyte) & 6.2 ppm (IS)Baseline resolution of 4 common solventsComplete resolution of analyte from interferences
Precision (RSD%) 0.45% (n=6)0.21% (n=6)1.2% (n=6)≤ 1.0% (Assay) / ≤ 2.0% (Impurities)
Accuracy (Recovery) 98.5% – 101.2%99.8% – 100.3%95.0% – 105.0%98.0% – 102.0% (Main Component)
LOD / LOQ 0.01% / 0.03%0.5% / 1.0%10 ppm / 30 ppmS/N > 3 (LOD) and S/N > 10 (LOQ)
Linearity (R²) 0.9998 (0.1 - 1.5 mg/mL)0.9999 (5 - 50 mg/mL)0.9985 (10 - 500 ppm)≥ 0.999 for Assay

Table 2: Objective Comparison of Purity Assays for Azetidine Derivatives

Analytical MethodPrimary Detection MechanismCausality of Error / LimitationBest Use Case in Lifecycle
qNMR (1H) Proportionality of nuclear resonance to molar concentration[4].Limitation: Poor sensitivity for trace impurities (<0.5%). Requires highly concentrated samples[2].Establishing absolute purity of primary reference standards; orthogonal verification[2].
RP-HPLC-UV Differential distribution between stationary/mobile phase + UV absorption[2].Causality of Error: Impurities with different molar absorptivities than the API skew the area percent calculation[2].Routine batch release, stability indicating assays, and trace impurity profiling[6].
GC-FID Volatility and flame ionization of carbon-hydrogen bonds.Limitation: Thermal degradation of the azetidine ring in the injection port can create artifact impurities.Quantification of residual solvents to complete the mass balance.

Conclusion

For the rigorous certification of 2-(4-Methylphenyl)azetidine, no single technique is sufficient. HPLC provides the necessary sensitivity for trace impurity profiling but is biased by UV response factors. qNMR corrects this bias by providing an absolute, molar-based purity value without the need for specific impurity standards. By cross-validating these methods alongside GC-FID for mass balance, researchers can establish a highly trustworthy, ICH Q2(R2)-compliant analytical control strategy.

Sources

Comparative

benchmarking 2-(4-Methylphenyl)azetidine against standard azetidine derivatives

Benchmarking 2-(4-Methylphenyl)azetidine in Drug Discovery: A Comparative Guide As drug discovery programs increasingly target complex intracellular and central nervous system (CNS) receptors, the strategic use of small,...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 2-(4-Methylphenyl)azetidine in Drug Discovery: A Comparative Guide

As drug discovery programs increasingly target complex intracellular and central nervous system (CNS) receptors, the strategic use of small, saturated heterocyclic scaffolds has become paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles[1]. Azetidines—highly strained, sp3-rich four-membered nitrogen heterocycles—have emerged as privileged bioisosteres for larger rings like pyrrolidines and piperidines, offering enhanced metabolic stability and unique conformational rigidity[2].

This guide provides an objective, data-driven benchmarking of 2-(4-Methylphenyl)azetidine (CAS: 1270471-80-1)[3] against standard azetidine derivatives. By analyzing the causality behind its physicochemical behavior and providing self-validating experimental protocols, we aim to equip drug development professionals with the mechanistic insights needed for rational lead optimization.

Structural Causality & Physicochemical Benchmarking

The unsubstituted azetidine ring is highly water-soluble but suffers from high basicity (pKa ~10.4) and poor passive membrane permeability. The introduction of a 4-methylphenyl (tolyl) group at the C2 position fundamentally alters the molecule's physicochemical trajectory through two primary mechanisms:

  • Steric Desolvation & pKa Modulation: The bulky C2-aryl substitution sterically hinders the nitrogen lone pair. This restricts the approach of water molecules, reducing the solvation energy of the protonated state and effectively lowering the amine's pKa. A lower pKa increases the fraction of unionized drug at physiological pH (7.4), driving superior passive transcellular diffusion.

  • Lipophilic Vectoring & Metabolic Liability: While the tolyl group provides a rigid aromatic surface ideal for π−π stacking within target binding pockets, the benzylic methyl group introduces a classic vulnerability to Phase I cytochrome P450 (CYP) oxidation[4]. This creates a critical trade-off: enhanced permeability versus potential metabolic clearance.

Table 1: Physicochemical Property Comparison

Data represents calculated benchmarks for scaffold evaluation.

CompoundMolecular WeightcLogPpKa (calc)TPSA (Ų)Primary Structural Feature
Azetidine 57.10-0.1210.412.03High strain, high basicity
3-Phenylazetidine 133.191.549.212.03Linear vector, moderate lipophilicity
2-(4-Methylphenyl)azetidine 147.222.318.412.03C2-steric hindrance, benzylic methyl

Mechanistic SAR & Optimization Logic

To rationally deploy 2-(4-Methylphenyl)azetidine, medicinal chemists must balance its competing properties. The following logic tree maps the Structure-Activity Relationship (SAR) outcomes driven by the C2-tolyl substitution.

SAR_Logic Core Azetidine Core (High Ring Strain, sp3-rich) Sub2 C2-Substitution (Steric Hindrance) Core->Sub2 SubAryl 4-Methylphenyl Group (Lipophilicity & pi-stacking) Core->SubAryl Outcome1 Reduced Amine Basicity (Improved Permeability) Sub2->Outcome1 SubAryl->Outcome1 Outcome2 CYP450 Liability (Benzylic Oxidation) SubAryl->Outcome2

Structure-Activity Relationship (SAR) logic for 2-(4-Methylphenyl)azetidine.

In Vitro ADME Benchmarking Data

To validate the theoretical SAR, we benchmark the scaffolds using standard in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) assays. The data below highlights the inverse relationship between permeability and metabolic stability when utilizing the 2-(4-methylphenyl) motif.

Table 2: In Vitro ADME Profiling

Representative benchmark data for core scaffolds.

CompoundHLM Intrinsic Clearance (µL/min/mg)PAMPA Permeability ( Papp​ , 10−6 cm/s)Kinetic Solubility (µM at pH 7.4)
Azetidine < 10 (Highly Stable)< 2.0 (Poor)> 500
3-Phenylazetidine 25 (Moderate)12.5 (Good)~350
2-(4-Methylphenyl)azetidine 65 (High Clearance)28.0 (Excellent)~150

Self-Validating Experimental Protocols

To ensure data integrity, the protocols used to generate the benchmarking data must be self-validating. As an application scientist, I mandate the inclusion of internal controls that verify both the biological competency of the reagents and the physical integrity of the assay system.

Protocol A: High-Throughput PAMPA (Permeability)

Causality: The Parallel Artificial Membrane Permeability Assay (PAMPA) isolates passive transcellular diffusion from active efflux mechanisms. This allows us to directly measure how the pKa reduction caused by the C2-tolyl group enhances membrane crossing. Self-Validation: Lucifer Yellow (a fluorescent, membrane-impermeable dye) is multiplexed into every well. If the Lucifer Yellow Papp​ exceeds 10×10−6 cm/s, the artificial membrane is compromised, and the well data is automatically rejected.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM DMSO stock of 2-(4-Methylphenyl)azetidine. Dilute to a 10 µM working solution in PBS (pH 7.4) containing 100 µM Lucifer Yellow.

  • Membrane Coating: Coat the PVDF filter of the donor plate (Millipore Multiscreen) with 5 µL of a 1% (w/v) lecithin in dodecane solution.

  • Assay Assembly: Add 150 µL of the working solution to the donor plate. Add 300 µL of blank PBS (pH 7.4) to the acceptor plate. Carefully mate the donor plate onto the acceptor plate.

  • Incubation: Incubate the assembly at room temperature for 16 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates. Quantify the compound concentration in both donor and acceptor wells using LC-MS/MS. Read the acceptor plate at Ex 428 nm / Em 536 nm to verify Lucifer Yellow exclusion.

  • Calculation: Calculate Papp​ using the standard steady-state flux equation.

Protocol B: Human Liver Microsome (HLM) Stability

Causality: This assay isolates Phase I oxidative metabolism. By comparing 2-(4-Methylphenyl)azetidine against unsubstituted azetidine, we can definitively quantify the metabolic liability introduced by the benzylic methyl group versus the inherent stability of the strained four-membered ring[4]. Self-Validation: The assay includes a 0-minute "crash" timepoint to establish a 100% recovery baseline (accounting for non-specific binding to plastic or proteins). Verapamil and Warfarin are run in parallel as high-clearance and low-clearance controls, respectively, to validate the enzymatic viability of the HLM batch.

Step-by-Step Methodology:

  • Master Mix: Prepare a master mix containing 0.5 mg/mL pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4) with 3 mM MgCl2​ .

  • Compound Addition: Spike 2-(4-Methylphenyl)azetidine (and controls in separate wells) into the master mix to a final concentration of 1 µM (keep final DMSO < 0.1%).

  • Pre-incubation & Zero Timepoint: Pre-incubate at 37°C for 5 minutes. Immediately remove a 50 µL aliquot and quench it in 150 µL of ice-cold acetonitrile containing an internal standard (IS). This is the T=0 baseline.

  • Reaction Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Kinetic Sampling: At 5, 15, 30, and 60 minutes, remove 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile (with IS).

  • Processing: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS.

  • Data Analysis: Plot the natural log of the remaining percentage versus time to determine the half-life ( t1/2​ ) and calculate intrinsic clearance ( CLint​ ).

ADME Optimization Workflow

The following workflow illustrates how these protocols are integrated into a concurrent testing matrix to rapidly benchmark azetidine derivatives.

ADME_Workflow Start Compound Selection 2-(4-Methylphenyl)azetidine PhysChem Physicochemical Profiling (pKa, LogD, Solubility) Start->PhysChem Permeability Permeability Assay (PAMPA / Caco-2) PhysChem->Permeability If Soluble Metabolism Metabolic Stability (HLM / RLM) PhysChem->Metabolism Parallel Data In Vivo PK Prediction & Lead Optimization Permeability->Data Metabolism->Data

Multiparametric ADME optimization workflow for azetidine derivatives.

Conclusion

Benchmarking 2-(4-Methylphenyl)azetidine reveals a scaffold that excels in passive permeability due to the steric desolvation and pKa modulation provided by the C2-aryl substitution. However, researchers must account for the accelerated Phase I clearance driven by the benzylic methyl group. By employing self-validating in vitro assays, drug development professionals can confidently utilize this scaffold to optimize CNS penetration or target engagement, while proactively designing strategies (e.g., fluorination of the methyl group) to mitigate metabolic liabilities.

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